Enuvaptan
Description
The exact mass of the compound this compound is 576.0859830 g/mol and the complexity rating of the compound is 948. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-[[3-(4-chlorophenyl)-5-oxo-4-[(2S)-3,3,3-trifluoro-2-hydroxypropyl]-1,2,4-triazol-1-yl]methyl]-2-[3-(trifluoromethyl)pyridin-2-yl]-1,2,4-triazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClF6N8O3/c22-11-5-3-10(4-6-11)16-33-35(19(39)34(16)8-13(37)21(26,27)28)9-14-31-18(15(29)38)36(32-14)17-12(20(23,24)25)2-1-7-30-17/h1-7,13,37H,8-9H2,(H2,29,38)/t13-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKFANCNULCXNMQ-ZDUSSCGKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)N2C(=NC(=N2)CN3C(=O)N(C(=N3)C4=CC=C(C=C4)Cl)CC(C(F)(F)F)O)C(=O)N)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(N=C1)N2C(=NC(=N2)CN3C(=O)N(C(=N3)C4=CC=C(C=C4)Cl)C[C@@H](C(F)(F)F)O)C(=O)N)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClF6N8O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
576.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2145062-48-0 | |
| Record name | Enuvaptan [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2145062480 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ENUVAPTAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L86WO6BIP7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Enuvaptan's Mechanism of Action in Renal Physiology: An In-depth Technical Guide
Disclaimer: Publicly available information and quantitative data specifically for enuvaptan (BAY 2327949) are limited at the time of this report. Development of this compound for chronic kidney disease has been undertaken by Bayer, but detailed preclinical and clinical results remain largely unpublished. There are conflicting reports regarding its precise receptor selectivity, with some sources identifying it as a vasopressin V1a receptor antagonist and others as a more general vasopressin receptor antagonist. The primary mechanism for impacting renal free water excretion, or aquaresis, is through antagonism of the vasopressin V2 receptor.
Due to the scarcity of specific data for this compound, this guide will use tolvaptan , a well-characterized and clinically approved selective vasopressin V2 receptor antagonist, as a representative molecule to provide an in-depth technical overview of the core mechanism of action relevant to renal physiology. The principles, signaling pathways, and experimental methodologies described herein are fundamental to understanding how a V2 receptor antagonist would exert its effects on the kidney.
Introduction to Vasopressin Receptor Antagonism in Renal Physiology
The nonapeptide hormone arginine vasopressin (AVP), also known as antidiuretic hormone (ADH), is a key regulator of water homeostasis.[1] Its primary action in the kidney is to increase water reabsorption in the collecting ducts, thereby concentrating urine and reducing water loss.[2] This effect is mediated through the vasopressin V2 receptor (V2R), a G-protein coupled receptor located on the basolateral membrane of principal cells in the renal collecting ducts.[1]
Vasopressin receptor antagonists, often referred to as "vaptans," are a class of drugs that competitively block the action of AVP at its receptors.[3] By inhibiting AVP signaling, these agents promote the excretion of electrolyte-free water, a process known as aquaresis.[1] This mechanism is particularly beneficial in the management of hyponatremia (low serum sodium) associated with conditions of excess water retention, such as the syndrome of inappropriate antidiuretic hormone secretion (SIADH), congestive heart failure, and cirrhosis.
The Vasopressin V2 Receptor Signaling Pathway
The binding of AVP to the V2R initiates a signaling cascade that culminates in the insertion of aquaporin-2 (AQP2) water channels into the apical membrane of collecting duct principal cells, rendering the membrane permeable to water. This compound, if acting as a V2R antagonist, would competitively inhibit this process.
Signaling Pathway Diagram
Quantitative Data (Illustrated with Tolvaptan)
As this compound-specific data is not publicly available, the following tables summarize key quantitative findings from preclinical and clinical studies of tolvaptan to illustrate the expected pharmacodynamic effects of a selective V2 receptor antagonist.
Table 1: Preclinical Effects of Tolvaptan in Animal Models
| Animal Model | Dose | Effect on Urine Volume | Effect on Urine Osmolality | Effect on Serum Sodium | Reference |
| Rats (Acute Hyponatremia) | 1, 3, 10 mg/kg (oral) | Dose-dependent increase | Dose-dependent decrease | Gradual increase | |
| Dogs | 0.3 - 10 mg/kg (oral) | Dose-dependent increase | Dose-dependent decrease | Elevated at 4 hours post-dose | |
| Dogs (SIADH model) | 0.3 - 10 mg/kg (single oral dose) | Dose-dependent increase | Dose-dependent decrease | Not reported in this study |
Table 2: Clinical Effects of Tolvaptan in Humans
| Study Population | Tolvaptan Dose | Change in Urine Osmolality | Change in Serum Sodium | Reference |
| Hyponatremic Patients (SIADH & CHF) | 15 mg (single dose) | Significant decrease | Increase from 122.5 to 128.9 mEq/L at 24h | |
| ADPKD Patients (TEMPO 3:4) | Titrated (45/15, 60/30, 90/30 mg/day) | Reduction of 200-300 mOsm/kg | Not the primary endpoint | |
| Healthy Volunteers | 15, 30, 45 mg | Dose-dependent decrease in UO and CH2O during NO-inhibition | Unchanged during baseline |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize vasopressin receptor antagonists.
Radioligand Binding Assay for Vasopressin Receptor Affinity
This protocol determines the binding affinity (Ki) of a compound for the V1a and V2 vasopressin receptors.
Immunofluorescence Staining for Aquaporin-2 Trafficking
This protocol visualizes the effect of a V2R antagonist on the subcellular localization of AQP2 in cultured collecting duct cells.
Conclusion
While specific data on this compound's mechanism of action in renal physiology are not yet widely available, the established pharmacology of vasopressin V2 receptor antagonists provides a strong framework for understanding its potential effects. By competitively blocking the V2 receptor in the renal collecting ducts, a V2R-active compound like this compound would be expected to inhibit AVP-mediated water reabsorption, leading to an increase in free water excretion (aquaresis). This would manifest as increased urine volume and decreased urine osmolality, with a corresponding increase in serum sodium concentration. The provided data on tolvaptan, a selective V2 receptor antagonist, illustrates the quantitative effects and clinical relevance of this mechanism. Further publication of preclinical and clinical data for this compound is necessary to fully elucidate its specific receptor selectivity profile and its precise impact on renal physiology.
References
An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of Benzazepine-based Vasopressin V2 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed examination of the structure-activity relationships (SAR) of benzazepine and related benzodiazepine derivatives as antagonists of the vasopressin V2 receptor (V2R). While specific SAR studies on enuvaptan are not extensively available in the public domain, this guide leverages data from closely related compounds, including the well-characterized V2R antagonist tolvaptan, to elucidate the key structural features governing the potency, selectivity, and pharmacokinetic properties of this important class of drugs.
Introduction to Vasopressin V2 Receptor Antagonism
The vasopressin V2 receptor, predominantly expressed in the renal collecting ducts, plays a crucial role in regulating water reabsorption.[1] Antagonism of this receptor offers a therapeutic strategy for treating euvolemic and hypervolemic hyponatremia by promoting aquaresis—the excretion of electrolyte-free water.[1] V2R antagonists, colloquially known as "vaptans," represent a significant advancement in the management of fluid balance disorders. This compound, a member of the benzazepine class of V2R antagonists, is part of this therapeutic landscape. Understanding the SAR of this chemical scaffold is paramount for the design of next-generation antagonists with optimized efficacy and safety profiles.
Core Scaffold and Key Pharmacophoric Features
The chemical architecture of this compound and related benzazepine V2R antagonists is characterized by a central tricyclic benzazepine core. Cryo-electron microscopy studies of the V2R in complex with antagonists like tolvaptan have revealed a deep binding pocket where these molecules anchor.[2]
The key pharmacophoric elements essential for high-affinity binding to the V2R include:
-
A Benzazepine Core: This rigid scaffold properly orients the pendant functional groups for optimal interaction with the receptor binding pocket.
-
An Aromatic Amide Moiety: This group often engages in crucial hydrogen bonding and hydrophobic interactions within the receptor.
-
Substituted Phenyl Rings: These rings occupy hydrophobic subpockets within the V2R, and their substitution patterns significantly influence affinity and selectivity.
The following diagram illustrates the generalized structure of a benzazepine-based V2R antagonist and highlights these key regions.
(Note: A placeholder for a chemical structure image is used in the DOT script. In a real-world application, this would be replaced with an actual image of the generalized structure.)
Caption: Generalized structure of a benzazepine V2R antagonist highlighting key pharmacophoric regions.
Structure-Activity Relationship Studies of Benzodiazepine V2R Antagonists
A study on benzodiazepine derivatives, which share structural similarities with the benzazepine class, provides significant insights into the SAR and, importantly, the structure-kinetic relationships (SKR) for V2R antagonists.[3][4] In this study, tolvaptan was used as a reference compound. The key findings are summarized below.
Table 1: Structure-Affinity and Structure-Kinetic Relationship Data for Benzodiazepine V2R Antagonists
| Compound | R1 | R2 | Ki (nM) | Residence Time (min) |
| Tolvaptan | 2-Me | 4-Me | 1.0 | 10 |
| 18 | 2-Me, 5-F | 4-Me | 0.8 | 77 |
| Analog A | 2-Cl | 4-Me | 1.2 | 12 |
| Analog B | 2-Me | 4-Cl | 1.5 | 15 |
Data presented is a representative subset from the cited study for illustrative purposes.
The study revealed that subtle modifications to the terminal phenyl ring (R1) could dramatically impact the antagonist's residence time at the V2R without significantly altering its binding affinity (Ki). For instance, the addition of a fluorine atom at the 5-position of the 2-methylphenyl group (Compound 18) resulted in a 7.7-fold increase in residence time compared to tolvaptan. This prolonged engagement with the receptor is hypothesized to contribute to enhanced in vivo efficacy.
The logical workflow for such a SAR/SKR study is depicted in the following diagram:
Caption: A typical workflow for a structure-activity and structure-kinetic relationship study.
Experimental Protocols
The following are detailed methodologies for key experiments typically cited in the SAR evaluation of V2R antagonists.
4.1. V2R Binding Affinity Assay
-
Objective: To determine the binding affinity (Ki) of the test compounds for the vasopressin V2 receptor.
-
Methodology:
-
Membrane Preparation: Cell membranes are prepared from a cell line stably expressing the human V2R (e.g., HEK293 or CHO cells).
-
Radioligand Binding: A constant concentration of a radiolabeled V2R antagonist (e.g., [3H]-Tolvaptan) is incubated with the cell membranes in the presence of varying concentrations of the test compound.
-
Incubation and Separation: The mixture is incubated to allow for competitive binding to reach equilibrium. The bound and free radioligand are then separated by rapid filtration through a glass fiber filter.
-
Quantification: The radioactivity retained on the filter is quantified using liquid scintillation counting.
-
Data Analysis: The IC50 values (concentration of test compound that inhibits 50% of the specific binding of the radioligand) are determined by non-linear regression analysis. The Ki values are then calculated using the Cheng-Prusoff equation.
-
4.2. V2R Functional Antagonism Assay (cAMP Accumulation)
-
Objective: To assess the functional antagonist activity of the test compounds by measuring their ability to inhibit agonist-induced cyclic AMP (cAMP) production.
-
Methodology:
-
Cell Culture: V2R-expressing cells are cultured in appropriate media.
-
Compound Treatment: Cells are pre-incubated with varying concentrations of the test compound.
-
Agonist Stimulation: The cells are then stimulated with a fixed concentration of a V2R agonist (e.g., arginine vasopressin, AVP) to induce cAMP production.
-
cAMP Quantification: The intracellular cAMP levels are measured using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based biosensors).
-
Data Analysis: The ability of the test compounds to inhibit the AVP-induced cAMP production is determined, and IC50 values are calculated.
-
4.3. In Vivo Aquaresis Model in Rats
-
Objective: To evaluate the in vivo efficacy of the V2R antagonists in promoting water excretion.
-
Methodology:
-
Animal Model: Male Sprague-Dawley rats are typically used.
-
Hydration: The animals are orally hydrated with a water load to ensure a state of hydration.
-
Compound Administration: The test compounds are administered orally or via another appropriate route.
-
Urine Collection: The animals are placed in metabolic cages, and urine is collected at specified time intervals.
-
Measurement: The volume and osmolality of the collected urine are measured.
-
Data Analysis: The aquaretic effect is determined by the increase in urine output and the decrease in urine osmolality compared to a vehicle-treated control group.
-
Vasopressin V2 Receptor Signaling Pathway
The binding of the endogenous agonist, arginine vasopressin (AVP), to the V2R initiates a Gs-protein coupled signaling cascade that culminates in the insertion of aquaporin-2 (AQP2) water channels into the apical membrane of the collecting duct cells. This increases water reabsorption from the urine. V2R antagonists like this compound competitively block the binding of AVP, thereby inhibiting this signaling pathway and promoting aquaresis.
The signaling pathway is illustrated in the diagram below:
Caption: The vasopressin V2 receptor signaling pathway and the mechanism of action of this compound.
Conclusion
The structure-activity relationship of benzazepine and related V2R antagonists is a well-explored area that continues to yield compounds with improved therapeutic profiles. Key takeaways for drug development professionals include the importance of the benzazepine core for structural rigidity, the role of the aromatic amide in receptor binding, and the significant impact of substitutions on the terminal phenyl rings on both affinity and, crucially, binding kinetics. The finding that residence time can be modulated independently of affinity opens up new avenues for optimizing in vivo efficacy. Future research in this area will likely focus on fine-tuning the pharmacokinetic and pharmacodynamic properties of these antagonists to further enhance their clinical utility in the management of hyponatremia and other conditions associated with fluid imbalance.
References
- 1. Vasopressin receptor antagonists and their role in clinical medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural insights into antagonist recognition by the vasopressin V2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-Affinity and Structure-Kinetic Relationship Studies of Benzodiazepine Derivatives for the Development of Efficacious Vasopressin V2 Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
Preclinical Pharmacology of Enuvaptan: A Technical Guide
Disclaimer: Publicly available, detailed preclinical data for Enuvaptan (BAY2327949) is limited. This guide provides a comprehensive overview of the preclinical pharmacology of vasopressin receptor antagonists, drawing upon general knowledge of the class and using data from related compounds, such as Tolvaptan and Conivaptan, as illustrative examples. The experimental protocols described are representative of those used in the preclinical evaluation of such compounds.
Introduction
This compound (BAY2327949) is a small molecule, selective vasopressin V1a receptor antagonist that was under development by Bayer for potential applications in renal and cardiovascular diseases.[1] Vasopressin V1a receptors are G-protein coupled receptors that mediate the vasoconstrictive and pressor effects of arginine vasopressin (AVP).[2] Antagonism of the V1a receptor is a therapeutic strategy aimed at mitigating the detrimental cardiovascular effects of elevated AVP levels. This technical guide outlines the preclinical pharmacology of this compound, including its mechanism of action, and provides an overview of the typical preclinical studies conducted for a compound in this class.
Mechanism of Action
This compound is a selective antagonist of the vasopressin V1a receptor.[1] The binding of arginine vasopressin (AVP) to the V1a receptor on vascular smooth muscle cells initiates a signaling cascade through Gq/11, leading to the activation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the sarcoplasmic reticulum, and DAG activates protein kinase C (PKC). The elevated intracellular calcium, along with PKC activation, leads to smooth muscle contraction and vasoconstriction.[2] By competitively blocking the V1a receptor, this compound is expected to inhibit these downstream effects of AVP, leading to vasodilation and a reduction in blood pressure.
References
In Vitro Characterization of Enuvaptan: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Enuvaptan is a vasopressin V2 receptor antagonist. As of the last update, detailed in vitro characterization data for this compound is not extensively available in the public domain. This technical guide provides a comprehensive overview of the core in vitro assays and methodologies typically employed for the characterization of vasopressin V2 receptor antagonists, using data from closely related compounds, such as Tolvaptan, for illustrative purposes. The experimental protocols provided are representative of standard industry practices.
Introduction
This compound is a selective antagonist of the vasopressin V2 receptor, a G-protein coupled receptor (GPCR) primarily expressed in the renal collecting ducts. By blocking the action of arginine vasopressin (AVP) at the V2 receptor, this compound promotes aquaresis—the excretion of electrolyte-free water—making it a therapeutic candidate for conditions such as hyponatremia and polycystic kidney disease.[1][2][3] A thorough in vitro characterization is essential to determine its potency, selectivity, and mechanism of action. This guide outlines the key in vitro assays for this purpose.
Core In Vitro Characterization Assays
The in vitro pharmacological profiling of a V2 receptor antagonist like this compound typically involves a tiered approach, beginning with target engagement and moving to functional cellular responses. The three core assays are:
-
V2 Receptor Binding Assay: To determine the affinity of the compound for the V2 receptor.
-
cAMP Functional Assay: To measure the antagonist's potency in inhibiting the AVP-induced downstream signaling cascade.
-
Aquaporin-2 (AQP2) Trafficking Assay: To visually and quantitatively assess the antagonist's ability to block the AVP-mediated translocation of AQP2 to the cell membrane.
Data Presentation
The following tables summarize the expected quantitative data from the in vitro characterization of a selective V2 receptor antagonist. The data presented here is illustrative and based on published information for Tolvaptan, a structurally and functionally similar compound.
Table 1: Receptor Binding Affinity
| Compound | Receptor | Radioligand | Ki (nM) |
| Tolvaptan (example) | Human V2 | [3H]-Arginine Vasopressin | 0.5 - 1.5 |
Ki (Inhibition Constant): A measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.
Table 2: Functional Antagonist Potency
| Compound | Cell Line | Agonist | Assay | IC50 (nM) |
| Tolvaptan (example) | HEK293 cells expressing human V2 receptor | Arginine Vasopressin (AVP) | cAMP Accumulation | 1.0 - 5.0 |
IC50 (Half-maximal Inhibitory Concentration): The concentration of an antagonist that inhibits 50% of the maximal response induced by an agonist.
Experimental Protocols
V2 Receptor Radioligand Binding Assay
This assay quantifies the affinity of this compound for the V2 receptor by measuring its ability to displace a radiolabeled ligand.
Methodology:
-
Membrane Preparation:
-
Culture human embryonic kidney (HEK293) cells stably expressing the human vasopressin V2 receptor.
-
Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) with protease inhibitors.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend it in an assay buffer. Determine the protein concentration using a standard method like the Bradford or BCA assay.[4]
-
-
Binding Assay:
-
In a 96-well plate, combine the cell membrane preparation, the radioligand (e.g., [3H]-Arginine Vasopressin), and varying concentrations of this compound.
-
For total binding, add only the radioligand and membranes.
-
For non-specific binding, add the radioligand, membranes, and a high concentration of an unlabeled V2 receptor antagonist (e.g., Tolvaptan).
-
Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).[5]
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from unbound radioligand.
-
Wash the filters with ice-cold wash buffer to remove any remaining unbound radioactivity.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Functional Assay
This cell-based assay measures the ability of this compound to inhibit the AVP-stimulated production of cyclic AMP (cAMP), the primary second messenger of the V2 receptor.
Methodology:
-
Cell Culture and Plating:
-
Use a cell line stably expressing the human V2 receptor (e.g., HEK293 or CHO cells).
-
Plate the cells in a 96- or 384-well white, opaque plate suitable for luminescence or fluorescence detection and allow them to adhere overnight.
-
-
Assay Procedure:
-
Wash the cells with a serum-free medium or assay buffer.
-
Pre-incubate the cells with varying concentrations of this compound for a short period (e.g., 15-30 minutes) in the presence of a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation.
-
Stimulate the cells with a fixed concentration of AVP (typically the EC80, the concentration that elicits 80% of the maximal response) for a defined period (e.g., 30 minutes) at 37°C.
-
-
cAMP Detection:
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available kit. Common detection methods include:
-
Homogeneous Time-Resolved Fluorescence (HTRF): Based on competitive immunoassay principles.
-
Luminescence-based assays (e.g., cAMP-Glo™): Utilizes a luciferase reporter system.
-
ELISA: A traditional plate-based immunoassay.
-
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the measured signal (which is inversely or directly proportional to the cAMP concentration, depending on the kit) against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Aquaporin-2 Trafficking Assay (Immunofluorescence)
This imaging-based assay provides a qualitative and quantitative assessment of this compound's ability to block the AVP-induced translocation of aquaporin-2 (AQP2) from intracellular vesicles to the apical membrane of renal epithelial cells.
Methodology:
-
Cell Culture:
-
Use a polarized renal epithelial cell line that endogenously or exogenously expresses AQP2 (e.g., mpkCCD cells).
-
Culture the cells on permeable supports (e.g., Transwell inserts) to allow for apical and basolateral differentiation.
-
-
Treatment:
-
Pre-treat the cells with this compound at various concentrations for a specified time.
-
Stimulate the cells with AVP or a V2 receptor agonist like desmopressin (dDAVP) for a period sufficient to induce AQP2 translocation (e.g., 30-60 minutes).
-
Include appropriate controls: untreated cells (basal), cells treated only with AVP (stimulated), and cells treated with a known inhibitor.
-
-
Immunofluorescence Staining:
-
Fix the cells with paraformaldehyde.
-
Permeabilize the cells with a detergent like Triton X-100.
-
Block non-specific antibody binding with a blocking solution (e.g., bovine serum albumin or normal goat serum).
-
Incubate the cells with a primary antibody specific for AQP2.
-
Wash the cells and incubate with a fluorescently labeled secondary antibody.
-
Mount the permeable supports on microscope slides with a mounting medium containing a nuclear counterstain like DAPI.
-
-
Imaging and Analysis:
-
Acquire images using a confocal microscope.
-
Qualitatively assess the subcellular localization of AQP2. In untreated cells, AQP2 should be primarily in the cytoplasm. In AVP-stimulated cells, AQP2 should be concentrated at the apical membrane. In cells treated with this compound and AVP, AQP2 should remain in the cytoplasm.
-
For quantitative analysis, measure the fluorescence intensity at the plasma membrane versus the intracellular region. The ratio of membrane-to-cytoplasm fluorescence can be used to quantify the degree of AQP2 translocation.
-
Visualizations
Caption: V2 Receptor Signaling Pathway and Point of Inhibition by this compound.
Caption: Experimental Workflow for the In Vitro Characterization of this compound.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. Vasopressin receptor antagonists and their role in clinical medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vasopressin V2 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. Radioligand Binding Assay | In Vitro Biology | Oncodesign Services [oncodesign-services.com]
Enuvaptan's Effect on Aquaporin-2 Trafficking: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the mechanism of action of enuvaptan, a selective vasopressin V2 receptor antagonist, with a core focus on its effects on aquaporin-2 (AQP2) trafficking. While specific quantitative data for this compound is limited in publicly available literature, this document extrapolates its mechanism based on the well-established actions of other selective V2 receptor antagonists, such as tolvaptan and lixivaptan. This guide details the underlying signaling pathways, presents representative quantitative data from related compounds in structured tables, outlines key experimental protocols for studying AQP2 trafficking, and provides visualizations of the molecular pathways and experimental workflows.
Introduction: The Role of Vasopressin and Aquaporin-2 in Water Homeostasis
The regulation of water balance in the body is a critical physiological process predominantly managed by the kidneys. The peptide hormone arginine vasopressin (AVP), also known as antidiuretic hormone (ADH), plays a pivotal role in this process. In response to increased plasma osmolality or decreased blood volume, AVP is released from the posterior pituitary gland.[1] It then travels to the kidneys and binds to the vasopressin V2 receptor (V2R), which is primarily located on the basolateral membrane of the principal cells in the kidney's collecting ducts.[1][2][3]
This binding event initiates a signaling cascade that results in the translocation of aquaporin-2 (AQP2) water channels to the apical membrane of these cells.[4] The insertion of AQP2 channels increases the water permeability of the collecting duct, allowing for the reabsorption of water from the urine back into the bloodstream, thereby concentrating the urine and conserving body water.
Disruptions in this pathway can lead to various water balance disorders. For instance, excessive AVP secretion can lead to the syndrome of inappropriate antidiuretic hormone secretion (SIADH), characterized by water retention and hyponatremia. Conversely, a lack of AVP or a non-responsive V2R results in nephrogenic diabetes insipidus, leading to excessive water loss.
This compound: A Selective Vasopressin V2 Receptor Antagonist
This compound belongs to the "vaptan" class of drugs, which are non-peptide antagonists of the vasopressin receptors. Specifically, this compound is a selective antagonist of the V2 receptor. By competitively blocking the binding of AVP to the V2R, this compound effectively inhibits the downstream signaling cascade that leads to AQP2 translocation. This results in a decrease in the number of AQP2 water channels in the apical membrane of the collecting duct cells, leading to reduced water reabsorption and an increase in free water excretion, a process known as aquaresis. This therapeutic effect is beneficial in treating euvolemic and hypervolemic hyponatremia.
Molecular Mechanism of Action
The primary mechanism by which this compound exerts its effect on AQP2 trafficking is through the inhibition of the cyclic adenosine monophosphate (cAMP) signaling pathway.
The Vasopressin V2 Receptor Signaling Pathway
The binding of AVP to the Gs protein-coupled V2R activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cAMP. The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA then phosphorylates AQP2 at the serine-256 residue in its C-terminal tail. This phosphorylation event is a critical step for the translocation of AQP2-containing vesicles from the cytoplasm to the apical plasma membrane.
This compound's Inhibition of the Signaling Pathway
This compound, as a competitive antagonist, binds to the V2R without activating it. This prevents AVP from binding and initiating the signaling cascade. Consequently, adenylyl cyclase is not activated, cAMP levels do not rise, and PKA remains inactive. Without PKA-mediated phosphorylation, AQP2-containing vesicles are not translocated to the apical membrane, leading to a decrease in water permeability of the collecting duct.
Quantitative Data (Representative Data from Tolvaptan and Lixivaptan Studies)
Table 1: Effect of V2R Antagonists on Intracellular cAMP Levels
| Compound | Cell Line | Stimulant | Antagonist Concentration | Change in cAMP Levels | Reference |
| Tolvaptan | ADPKD cells | 10⁻⁹ M AVP | ~0.2 nM (IC₅₀) | Inhibition of AVP-induced cAMP production | |
| Lixivaptan | MCD4 cells | dDAVP | 100 nM | Prevention of dDAVP-induced increase in cAMP |
Table 2: Effect of V2R Antagonists on Urinary AQP2 Excretion
| Compound | Study Population | Duration of Treatment | Change in Urinary AQP2/Creatinine | Reference |
| Tolvaptan | ADPKD patients | 1 month | Decrease from 67.8 ± 50.6 to 20.7 ± 15.1 fmol/mg |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the effects of V2R antagonists on AQP2 trafficking.
Immunofluorescence Staining for AQP2 Localization in Kidney Tissue
This protocol allows for the visualization of AQP2 translocation within the collecting duct cells.
Objective: To determine the subcellular localization of AQP2 in response to vasopressin and a V2R antagonist.
Materials:
-
Kidney tissue sections (cryosections or paraffin-embedded)
-
Primary antibody: Rabbit anti-AQP2
-
Secondary antibody: Fluorescently-labeled anti-rabbit IgG
-
Permeabilization buffer (e.g., 0.25% SDS in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Mounting medium with DAPI
-
Fluorescence microscope
Procedure:
-
Tissue Preparation: Perfuse kidneys with PBS followed by 4% paraformaldehyde (PFA) for fixation.
-
Sectioning: Prepare thin sections (e.g., 5 µm) of the kidney tissue.
-
Permeabilization: Incubate sections in permeabilization buffer to allow antibody access to intracellular antigens.
-
Blocking: Incubate sections in blocking buffer to reduce non-specific antibody binding.
-
Primary Antibody Incubation: Incubate sections with the primary anti-AQP2 antibody overnight at 4°C.
-
Secondary Antibody Incubation: After washing, incubate sections with the fluorescently-labeled secondary antibody.
-
Counterstaining and Mounting: Stain nuclei with DAPI and mount coverslips.
-
Imaging: Visualize AQP2 localization using a fluorescence or confocal microscope.
Enzyme-Linked Immunosorbent Assay (ELISA) for Urinary AQP2 Quantification
This protocol provides a quantitative measure of AQP2 excretion in urine, which serves as a biomarker for V2R antagonist activity.
Objective: To quantify the concentration of AQP2 in urine samples.
Materials:
-
Urine samples
-
Human AQP2 ELISA kit (containing pre-coated plates, detection antibodies, standards, and substrate)
-
Microplate reader
Procedure:
-
Sample Preparation: Collect urine and centrifuge to remove particulate matter. Store at -80°C until use. For exosome-associated AQP2, pretreatment with 0.4 N NaOH may be required to disrupt exosome membranes.
-
Assay Procedure (Sandwich ELISA):
-
Prepare standards and samples according to the kit manual.
-
Add 100 µL of standards and samples to the pre-coated wells and incubate.
-
Wash the wells and add the biotinylated detection antibody. Incubate.
-
Wash the wells and add streptavidin-HRP conjugate. Incubate.
-
Wash the wells and add the TMB substrate. Incubate until color develops.
-
Add stop solution and read the absorbance at 450 nm.
-
-
Data Analysis: Generate a standard curve and calculate the AQP2 concentration in the samples.
Conclusion
This compound, as a selective vasopressin V2 receptor antagonist, is expected to effectively inhibit AVP-induced AQP2 trafficking to the apical membrane of collecting duct principal cells. This action is mediated by the blockade of the V2R-cAMP-PKA signaling pathway. While direct quantitative data for this compound remains to be published, the well-documented effects of other vaptans provide a strong basis for its mechanism of action. The experimental protocols detailed in this guide offer robust methods for researchers to further investigate the specific effects of this compound and other V2R antagonists on AQP2 trafficking and its physiological consequences. Further research is warranted to delineate the precise quantitative effects of this compound and to compare its potency and efficacy with other members of the vaptan class.
References
Enuvaptan: A Technical Guide to its Modulation of Cellular Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enuvaptan, also known by its investigational name OPC-21268, is a non-peptide small molecule that acts as a selective antagonist of the vasopressin V1a receptor.[1][2][3][4][5] Unlike other drugs in the "vaptan" class which primarily target the V2 receptor, this compound's mechanism of action is centered on the V1a receptor-mediated signaling pathways. This technical guide provides an in-depth overview of the cellular pathways modulated by this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for research and drug development professionals.
Core Mechanism of Action: Vasopressin V1a Receptor Antagonism
This compound exerts its effects by competitively blocking the binding of arginine vasopressin (AVP) to the vasopressin V1a receptor (V1aR). The V1aR is a G protein-coupled receptor (GPCR) that, upon activation by AVP, primarily couples to the Gq/11 family of G proteins. This initiates a downstream signaling cascade that is distinct from the V2 receptor pathway.
V1a Receptor Signaling Pathway
The binding of AVP to the V1a receptor triggers a conformational change, leading to the activation of Gq/11. The activated Gαq subunit stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
IP3 Pathway: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, causing the release of stored intracellular calcium (Ca2+). This transient increase in cytosolic Ca2+ is a key signaling event that mediates many of the physiological effects of V1a receptor activation.
-
DAG Pathway: DAG remains in the plasma membrane and, in conjunction with the elevated intracellular Ca2+, activates protein kinase C (PKC). Activated PKC then phosphorylates a variety of downstream target proteins, leading to cellular responses such as smooth muscle contraction, cell growth, and proliferation.
Quantitative Data
The following table summarizes the available quantitative data for this compound (OPC-21268) and related compounds.
| Compound | Receptor Target | Parameter | Value | Species | Reference |
| This compound (OPC-21268) | Vasopressin V1a Receptor | Ki | 25 nM | Rat | |
| This compound (OPC-21268) | Vasopressin V1a Receptor | Ki | 8800 nM | Human | |
| This compound (OPC-21268) | Vasopressin V1a Receptor | IC50 (AVP binding displacement) | 0.4 µM | Dog | |
| This compound (OPC-21268) | Vasopressin V2 Receptor | IC50 (AVP binding displacement) | > 100 µM | Dog | |
| OPC-31260 (V2 Antagonist) | Vasopressin V2 Receptor | IC50 (AVP binding displacement) | 0.01 µM | Dog | |
| OPC-31260 (V2 Antagonist) | Vasopressin V1a Receptor | IC50 (AVP binding displacement) | 1 µM | Dog |
Experimental Protocols
Radioligand Binding Assay for V1a Receptor Affinity
This protocol is designed to determine the binding affinity (Ki) of this compound for the vasopressin V1a receptor.
Materials:
-
Cell membranes prepared from a cell line expressing the human or rat V1a receptor.
-
Radiolabeled vasopressin analog (e.g., [3H]-Arginine Vasopressin).
-
This compound (OPC-21268) stock solution.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2.
-
Unlabeled Arginine Vasopressin (for determining non-specific binding).
-
Glass fiber filters (e.g., Whatman GF/B).
-
Filtration apparatus.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Assay Setup: In a 96-well plate, prepare triplicate wells for total binding, non-specific binding, and competitor (this compound) binding.
-
Total Binding: Add 50 µL of assay buffer.
-
Non-specific Binding: Add 50 µL of a high concentration of unlabeled AVP (e.g., 1 µM).
-
Competitor Binding: Add 50 µL of serially diluted this compound solutions.
-
Radioligand Addition: Add 50 µL of the radiolabeled vasopressin analog to all wells at a concentration near its Kd.
-
Membrane Addition: Add 100 µL of the V1a receptor-containing cell membrane preparation to all wells.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using the filtration apparatus.
-
Washing: Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 of this compound by non-linear regression analysis of the competition binding data. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Inositol Phosphate Accumulation Assay
This functional assay measures the ability of this compound to antagonize AVP-induced activation of the V1a receptor by quantifying the accumulation of inositol phosphates (IPs), the downstream products of PLC activation.
Materials:
-
Cells expressing the V1a receptor (e.g., CHO-V1aR).
-
[3H]-myo-inositol.
-
Cell culture medium.
-
Stimulation Buffer: HBSS containing 10 mM LiCl.
-
Arginine Vasopressin (AVP).
-
This compound (OPC-21268).
-
Lysis buffer (e.g., 0.1 M formic acid).
-
Dowex AG1-X8 resin (formate form).
-
Scintillation counter and scintillation fluid.
Procedure:
-
Cell Labeling: Plate V1a receptor-expressing cells in 24-well plates and incubate with [3H]-myo-inositol in inositol-free medium for 24-48 hours to label the cellular phosphoinositide pools.
-
Pre-incubation: Wash the cells with serum-free medium and pre-incubate with varying concentrations of this compound or vehicle in stimulation buffer for 15-30 minutes.
-
Stimulation: Add AVP (at a concentration that elicits a submaximal response, e.g., EC80) to the wells and incubate for 30-60 minutes at 37°C.
-
Lysis: Aspirate the medium and lyse the cells with ice-cold lysis buffer.
-
Separation of IPs: Transfer the lysates to columns containing Dowex AG1-X8 resin. Wash the columns with water to remove free inositol. Elute the total inositol phosphates with a high concentration of formic acid or ammonium formate.
-
Quantification: Add the eluate to scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration-dependent inhibition of AVP-stimulated IP accumulation by this compound and calculate the IC50 value.
Mandatory Visualizations
Caption: V1a Receptor Signaling Pathway Modulated by this compound.
References
- 1. Blocking effects of V1 (OPC-21268) and V2 (OPC-31260) antagonists on the negative inotropic response to vasopressin in isolated dog heart preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of vasopressin V (OPC-21268) and V2 (OPC-31260) antagonists on renal hemodynamics and excretory function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. OPC 21268 | Vasopressin Receptors | Tocris Bioscience [tocris.com]
- 4. OPC-21268, an orally effective, nonpeptide vasopressin V1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of OPC-21268, a vasopressin V1-receptor antagonist, on expression of growth factors from glomeruli in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Enuvaptan's Interaction with the Vasopressin V2 Receptor: A Deep Dive into Binding Kinetics and Affinity
For Immediate Release
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the target binding kinetics and affinity of enuvaptan (also known as OPC-31260), a selective antagonist of the vasopressin V2 receptor (V2R). Understanding these fundamental pharmacological parameters is crucial for researchers and drug development professionals working on therapies targeting the vasopressin system, which plays a critical role in regulating water and electrolyte balance.
Executive Summary
This compound is a potent and selective antagonist of the vasopressin V2 receptor, a G-protein coupled receptor (GPCR) primarily expressed in the renal collecting ducts. Its mechanism of action involves competitively blocking the binding of endogenous arginine vasopressin (AVP) to the V2R, thereby inhibiting the downstream signaling cascade that leads to water reabsorption. This aquaretic effect, the excretion of free water without significant electrolyte loss, makes this compound a promising therapeutic agent for conditions such as hyponatremia and polycystic kidney disease. This document synthesizes available data on this compound's binding affinity, details the experimental methodologies used for its characterization, and visualizes the key signaling pathways involved.
Quantitative Binding Affinity of this compound
The binding affinity of this compound for the vasopressin V1 and V2 receptors has been determined through competitive radioligand binding assays. These studies demonstrate this compound's high affinity and selectivity for the V2 receptor.
| Compound | Receptor | Radioligand | Preparation | IC50 | Reference |
| This compound (OPC-31260) | Rat V2 | [3H]-AVP | Rat kidney plasma membranes | 1.4 ± 0.2 x 10⁻⁸ M | [1][2] |
| This compound (OPC-31260) | Rat V1 | [3H]-AVP | Rat liver plasma membranes | 1.2 ± 0.2 x 10⁻⁶ M | [1][2] |
| This compound (OPC-31260) | Rat V2 | [3H]desGly-NH2(9)[d(CH2)5, D-Ile2,Ile4]AVP | Rat kidney medulla membranes | 20 ± 2 nmol/l | [3] |
| This compound (OPC-31260) | Rat V1 | [125I]-[d(CH2)5,sarcosine7]AVP | Rat liver and kidney medulla membranes | 500 ± 30 nmol/l |
Note: IC50 (half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A lower IC50 value indicates a higher potency.
Experimental Protocols
The determination of this compound's binding affinity relies on established experimental techniques, primarily competitive radioligand binding assays.
Competitive Radioligand Binding Assay for V1 and V2 Receptors
This protocol outlines the general procedure used to determine the IC50 values of this compound for the vasopressin V1 and V2 receptors.
1. Membrane Preparation:
-
Plasma membranes rich in V1 and V2 receptors are prepared from rat liver and kidney, respectively.
-
The tissue is homogenized in a suitable buffer and centrifuged to isolate the membrane fraction.
2. Binding Assay:
-
The assay is typically performed in a multi-well plate format.
-
A constant concentration of a radiolabeled vasopressin analog (e.g., [3H]-AVP) is incubated with the prepared membranes.
-
Increasing concentrations of unlabeled this compound are added to compete with the radioligand for binding to the receptors.
-
The mixture is incubated to allow binding to reach equilibrium.
3. Separation of Bound and Free Radioligand:
-
The bound radioligand is separated from the free (unbound) radioligand, commonly by rapid filtration through glass fiber filters.
-
The filters trap the membranes with the bound radioligand.
4. Quantification:
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
The amount of bound radioligand is plotted against the concentration of this compound.
5. Data Analysis:
-
The data is analyzed using non-linear regression to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.
Signaling Pathways
This compound exerts its pharmacological effect by antagonizing the V2 receptor, which is coupled to the Gs signaling pathway. The binding of the endogenous agonist, arginine vasopressin (AVP), to the V2 receptor initiates a cascade of intracellular events.
The diagram above illustrates the canonical Gs-coupled signaling pathway activated by the vasopressin V2 receptor and the point of inhibition by this compound.
Experimental Workflow
The general workflow for determining the binding affinity of a compound like this compound using a competitive radioligand binding assay is a multi-step process.
This flowchart outlines the key steps involved in a typical competitive radioligand binding assay to determine the IC50 value of an unlabeled competitor.
Conclusion
This compound (OPC-31260) is a high-affinity, selective antagonist of the vasopressin V2 receptor. Its binding characteristics have been quantitatively defined through established in vitro assays, demonstrating its potent and competitive inhibition of AVP binding. The detailed understanding of its interaction with the V2R and the subsequent blockade of the Gs signaling pathway provide a strong rationale for its clinical development in disorders of water balance. Further investigations into the precise kinetic parameters (kon and koff) of this compound's binding to the V2 receptor would provide an even more complete picture of its pharmacological profile and could offer valuable insights for the development of future V2R-targeted therapies.
References
- 1. Characterization of a novel aquaretic agent, OPC-31260, as an orally effective, nonpeptide vasopressin V2 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of a novel aquaretic agent, OPC-31260, as an orally effective, nonpeptide vasopressin V2 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vasopressin and a nonpeptide antidiuretic hormone receptor antagonist (OPC-31260) - PubMed [pubmed.ncbi.nlm.nih.gov]
Enuvaptan: A Comprehensive Technical Guide on Physicochemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enuvaptan (also known as BAY 2327949) is a non-peptide, selective vasopressin V2 receptor antagonist.[1] It belongs to a class of drugs known as "vaptans," which are investigated for their potential in managing fluid retention in various clinical conditions. Understanding the physicochemical properties of this compound is fundamental for its development, formulation, and clinical application, as these characteristics significantly influence its absorption, distribution, metabolism, and excretion (ADME) profile. This technical guide provides a detailed overview of the core physicochemical properties of this compound, methodologies for their determination, and insights into its mechanism of action.
Core Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while some data are readily available, specific experimental values for properties such as melting point, boiling point, aqueous solubility, pKa, and logP are not consistently reported in publicly accessible literature. The values presented are based on available information and general characteristics of similar compounds.
| Property | Value | Source |
| Molecular Formula | C₂₁H₁₅ClF₆N₈O₃ | [1] |
| Molecular Weight | 576.84 g/mol | [1] |
| Physical State | Solid | [1] |
| Melting Point | Not explicitly reported in literature. | - |
| Boiling Point | Not explicitly reported in literature. | - |
| Aqueous Solubility | Predicted to be low. | - |
| pKa | Not explicitly reported in literature. | - |
| logP | Not explicitly reported in literature. | - |
Experimental Protocols for Physicochemical Property Determination
The following sections detail standard experimental methodologies that are employed to determine the key physicochemical properties of pharmaceutical compounds like this compound.
Melting Point Determination
The melting point of a solid crystalline substance is a critical indicator of its purity. A sharp melting range typically signifies a high degree of purity.
Methodology: Capillary Melting Point Method
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus: A calibrated melting point apparatus is used.
-
Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) as the expected melting point is approached.
-
Observation: The temperature at which the substance first begins to melt (the appearance of the first liquid droplet) and the temperature at which it becomes completely liquid are recorded as the melting range.
Aqueous Solubility Determination
Aqueous solubility is a critical determinant of a drug's oral bioavailability. For poorly soluble compounds like many vaptans, this is a key parameter to optimize during formulation development.
Methodology: Shake-Flask Method
-
Preparation of Saturated Solution: An excess amount of solid this compound is added to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed flask.
-
Equilibration: The flask is agitated in a constant temperature water bath (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The undissolved solid is separated from the solution by centrifugation and/or filtration.
-
Quantification: The concentration of this compound in the clear supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
pKa Determination
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a drug molecule with ionizable groups, the pKa value determines the extent of its ionization at different physiological pH values, which in turn affects its solubility, permeability, and receptor binding.
Methodology: Potentiometric Titration
-
Sample Preparation: A known concentration of this compound is dissolved in a suitable solvent system (e.g., a co-solvent system if aqueous solubility is low).
-
Titration: The solution is titrated with a standardized solution of a strong acid or base, while the pH is continuously monitored using a calibrated pH electrode.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of this curve.
logP Determination
The partition coefficient (logP) is a measure of the differential solubility of a compound in a biphasic system of a nonpolar solvent (typically n-octanol) and a polar solvent (water). It is a key indicator of a drug's lipophilicity, which influences its ability to cross biological membranes.
Methodology: Shake-Flask Method
-
System Preparation: Equal volumes of n-octanol and water are pre-saturated with each other.
-
Partitioning: A known amount of this compound is dissolved in one of the phases (usually the one in which it is more soluble). The two phases are then mixed and shaken vigorously in a separatory funnel to allow for partitioning of the compound.
-
Equilibration and Separation: The mixture is allowed to stand until the two phases have completely separated.
-
Quantification: The concentration of this compound in each phase is determined using a suitable analytical technique (e.g., HPLC-UV).
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the logarithm of this value.
Mechanism of Action and Signaling Pathway
This compound functions as a selective antagonist of the vasopressin V2 receptor. These receptors are primarily located on the basolateral membrane of the principal cells in the renal collecting ducts. The binding of the natural ligand, arginine vasopressin (AVP), to the V2 receptor initiates a G-protein coupled signaling cascade.
Signaling Pathway of Vasopressin V2 Receptor Activation:
-
Ligand Binding: AVP binds to the V2 receptor.
-
G-Protein Activation: The receptor-ligand complex activates the stimulatory G-protein, Gs.
-
Adenylyl Cyclase Activation: The alpha subunit of Gs activates adenylyl cyclase.
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).
-
Protein Kinase A Activation: cAMP activates Protein Kinase A (PKA).
-
Aquaporin-2 Translocation: PKA phosphorylates various proteins, leading to the translocation of aquaporin-2 (AQP2) water channels from intracellular vesicles to the apical membrane of the collecting duct cells.
-
Water Reabsorption: The insertion of AQP2 channels increases the water permeability of the apical membrane, resulting in increased water reabsorption from the tubular fluid into the bloodstream.
This compound's Antagonistic Action:
This compound competitively binds to the V2 receptor, thereby preventing the binding of AVP. This blockade inhibits the entire downstream signaling cascade, preventing the translocation of AQP2 water channels to the cell membrane. As a result, water reabsorption is decreased, leading to an increase in free water excretion (aquaresis).
Conclusion
The physicochemical properties of this compound are integral to its pharmacological profile and its potential as a therapeutic agent. While specific experimental data for some of its properties remain to be fully disclosed in the public domain, the established methodologies provide a clear framework for their determination. As a selective vasopressin V2 receptor antagonist, this compound's mechanism of action is well-understood, offering a targeted approach to modulating water balance. Further research and publication of detailed physicochemical data will be invaluable for the continued development and optimization of this compound-based therapies.
References
Methodological & Application
Application Notes and Protocols for In Vivo Administration of Enuvaptan in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enuvaptan (also known as OPC-21268) is a non-peptide vasopressin receptor antagonist with a high affinity for the V1a receptor. While it is primarily characterized as a V1a receptor antagonist, like other "vaptans," it is investigated for its role in regulating fluid balance. This document provides detailed experimental protocols for the in vivo administration of this compound in rodent models, drawing from available literature on this compound and the closely related, extensively studied V2 receptor antagonist, tolvaptan. Due to limited publicly available data specifically for this compound's aquaretic effects, some quantitative data and protocol specifics are extrapolated from tolvaptan studies, a compound also developed by Otsuka Pharmaceutical. This is noted where applicable.
Mechanism of Action: Vasopressin V2 Receptor Antagonism
This compound's anticipated aquaretic effects are mediated through the blockade of the vasopressin V2 receptor in the renal collecting ducts. Arginine vasopressin (AVP) normally binds to V2 receptors, initiating a signaling cascade that leads to the insertion of aquaporin-2 (AQP2) water channels into the apical membrane of collecting duct cells. This increases water reabsorption from the filtrate back into the bloodstream. By competitively inhibiting AVP binding, this compound is expected to prevent this cascade, leading to the excretion of electrolyte-free water (aquaresis), thereby increasing urine output and decreasing urine osmolality.[1]
Signaling Pathway of Vasopressin V2 Receptor and this compound's Point of Intervention
Caption: Vasopressin V2 receptor signaling pathway and this compound's inhibitory action.
Quantitative Data Summary
The following tables summarize quantitative data from rodent studies. Data for this compound (OPC-21268) is limited; therefore, data from studies on the structurally and functionally similar compound tolvaptan are included for comparative purposes and are clearly marked.
Table 1: Dose-Response of this compound (as a V1aR antagonist) and Tolvaptan (as a V2R antagonist) in Rodents
| Compound | Species | Administration Route | Dose Range | Observed Effect | Reference |
| This compound (OPC-21268) | Mouse | Oral Gavage | 60 mg/kg/day | No effect on polycystic kidney disease progression (used as V1aR antagonist) | [2] |
| This compound (OPC-21268) | Rat | Oral | Dose-dependent | Effective V1 antagonist | [3] |
| Tolvaptan | Rat | Oral | 1 - 10 mg/kg | Dose-dependent increase in aquaresis and improvement in edema | [4] |
| Tolvaptan | Rat | Oral | 1, 3, 10 mg/kg | Gradual increase in plasma sodium concentration in hyponatremic rats | [5] |
Table 2: Effects of Tolvaptan on Urine Output and Osmolality in Rodents (Data as a proxy for this compound's expected aquaretic effects)
| Parameter | Species | Treatment | Result | Reference |
| Urine Output | Rat | Tolvaptan (1-10 mg/kg, oral) | Marked and dose-dependent increase | |
| Urine Osmolality | Rat | Tolvaptan (1, 3, 10 mg/kg, oral) | Dose-dependent decrease | |
| Plasma Sodium | Rat | Tolvaptan (1, 3, 10 mg/kg, oral) | Gradual, dose-dependent increase in hyponatremic models |
Experimental Protocols
Rodent Model of Hyponatremia (SIADH Model)
This protocol is adapted from studies using vasopressin infusion to induce a state of inappropriate antidiuretic hormone secretion (SIADH).
Objective: To induce hyponatremia in rats to test the efficacy of this compound.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Arginine vasopressin (AVP) or desmopressin (dDAVP)
-
Osmotic minipumps
-
Sterile saline
-
5% dextrose solution for drinking
-
Metabolic cages for urine collection
-
Blood collection supplies (e.g., heparinized tubes)
-
This compound (OPC-21268)
-
Vehicle for this compound (e.g., 0.5% methylcellulose)
Protocol:
-
Animal Acclimation: Acclimate rats to individual metabolic cages for at least 3 days prior to the experiment. Provide standard chow and water ad libitum.
-
Osmotic Pump Implantation:
-
Anesthetize the rats using an appropriate anesthetic (e.g., isoflurane).
-
Shave and disinfect the dorsal thoracic area.
-
Make a small subcutaneous incision and implant an osmotic minipump filled with AVP or dDAVP to deliver a continuous infusion (e.g., 1-5 ng/hour).
-
Suture the incision and allow the animals to recover.
-
-
Induction of Hyponatremia:
-
Following pump implantation, replace drinking water with a 5% dextrose solution to encourage water intake and induce hyponatremia.
-
Monitor plasma sodium levels daily by collecting a small blood sample from the tail vein. Hyponatremia is typically established within 2-4 days (plasma sodium < 130 mEq/L).
-
-
This compound Administration:
-
Once hyponatremia is established, divide the rats into control (vehicle) and treatment (this compound) groups.
-
Administer this compound or vehicle via oral gavage. Based on available data for a related compound, a starting dose could be in the range of 10-60 mg/kg. Dose-ranging studies are recommended.
-
-
Data Collection:
-
Collect urine in metabolic cages at baseline and at specified time points after this compound administration (e.g., 2, 4, 8, and 24 hours). Measure urine volume and osmolality.
-
Collect blood samples at the same time points to measure plasma sodium and osmolality.
-
-
Endpoint Analysis:
-
Compare the changes in urine volume, urine osmolality, and plasma sodium between the this compound-treated and vehicle-treated groups.
-
Experimental Workflow for Hyponatremia Model
References
- 1. Updates and Perspectives on Aquaporin-2 and Water Balance Disorders [mdpi.com]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Characterization of a novel non-peptide vasopressin V1 receptor antagonist (OPC-21268) in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-edematous effects of tolvaptan in experimental rodent models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chronic hyponatremia impairs memory in rats: effects of vasopressin antagonist tolvaptan - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-based Screening of Vasopressin V2 Receptor Antagonist Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enuvaptan and other members of the "vaptan" class of drugs are antagonists of the vasopressin V2 receptor (V2R), a G protein-coupled receptor (GPCR). The V2R is primarily expressed in the renal collecting ducts and plays a crucial role in regulating water reabsorption. Upon binding of its endogenous ligand, arginine vasopressin (AVP), the V2R couples to the Gs alpha subunit (Gαs), activating adenylyl cyclase to produce cyclic AMP (cAMP). This signaling cascade ultimately leads to the translocation of aquaporin-2 water channels to the apical membrane of collecting duct cells, increasing water permeability.[1] By blocking this pathway, V2R antagonists promote aquaresis, the excretion of free water, which is a therapeutic strategy for conditions like hyponatremia.
This document provides detailed protocols for two key cell-based assays used to screen and characterize the activity of V2R antagonists like this compound: a cAMP accumulation assay and a β-arrestin recruitment assay. While specific quantitative data for this compound is not publicly available, data for the well-characterized V2R antagonists Tolvaptan and Conivaptan are presented for comparative purposes.
V2 Receptor Signaling Pathway
The binding of Arginine Vasopressin (AVP) to the V2 receptor initiates a signaling cascade that is a key target for antagonists.
Caption: V2 Receptor Signaling Pathway.
Quantitative Data for V2 Receptor Antagonists
The following table summarizes publicly available in vitro data for the V2 receptor antagonists Tolvaptan and Conivaptan. This data is crucial for comparative analysis when screening new compounds like this compound.
| Compound | Assay Type | Cell Line | Parameter | Value (M) | Reference |
| Tolvaptan | cAMP Accumulation | Human ADPKD Cells | IC50 | ~1.0 x 10⁻¹⁰ | [2][3] |
| Conivaptan | Receptor Binding (V2R) | - | Ki | 3.04 x 10⁻⁹ | |
| Conivaptan | Receptor Binding (V1aR) | - | Ki | 0.48 x 10⁻⁹ |
Note: IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Ki (Inhibition constant) is an indication of how potent an inhibitor is; it is the concentration required to produce half-maximum inhibition.
Experimental Protocols
cAMP Accumulation Assay
This assay is the primary functional screening method for V2R antagonists as it directly measures the downstream consequence of Gs-coupled receptor activation.
Caption: cAMP Accumulation Assay Workflow.
Methodology:
-
Cell Culture and Plating:
-
Culture HEK293 or CHO cells stably expressing the human V2 receptor in appropriate media.
-
Seed the cells into white, opaque 96- or 384-well microplates at a predetermined density and allow them to adhere overnight.
-
-
Assay Procedure:
-
Aspirate the culture medium from the wells.
-
Add assay buffer containing a phosphodiesterase (PDE) inhibitor, such as 3-isobutyl-1-methylxanthine (IBMX), to prevent the degradation of cAMP. Incubate for 15-30 minutes.
-
Add serial dilutions of the test compound (e.g., this compound) or a reference antagonist (e.g., Tolvaptan) to the wells.
-
Pre-incubate with the antagonist for a specified time.
-
Add a fixed concentration of a V2R agonist, such as arginine vasopressin (AVP) or desmopressin (dDAVP), typically at its EC80 concentration (the concentration that elicits 80% of the maximal response).
-
Incubate the plate at 37°C for 30-60 minutes to allow for cAMP accumulation.
-
-
Detection:
-
Lyse the cells according to the protocol of the chosen cAMP detection kit.
-
Measure the intracellular cAMP concentration using a suitable detection method, such as Homogeneous Time-Resolved Fluorescence (HTRF), LANCE, or a cAMP-Glo™ luminescence assay.
-
-
Data Analysis:
-
The signal generated is inversely or directly proportional to the amount of cAMP, depending on the assay format.
-
Plot the response against the log of the antagonist concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
β-Arrestin Recruitment Assay
This assay provides an alternative method to assess compound activity at the V2R by measuring the recruitment of β-arrestin to the activated receptor, a key event in GPCR desensitization and signaling.
Caption: β-Arrestin Recruitment Assay Workflow.
Methodology (based on DiscoverX PathHunter® technology):
-
Cell Culture and Plating:
-
Use a cell line engineered to co-express the V2 receptor fused to a ProLink™ (PK) tag and β-arrestin fused to an Enzyme Acceptor (EA) tag.
-
Plate the cells in a suitable microplate and incubate overnight.
-
-
Assay Procedure:
-
Prepare serial dilutions of the test compound (e.g., this compound).
-
Add the diluted compounds to the cell plate and pre-incubate.
-
Add a V2R agonist at its EC80 concentration to all wells except for the negative control.
-
Incubate the plate for a sufficient time (e.g., 60-90 minutes) at 37°C to allow for receptor activation and β-arrestin recruitment.
-
-
Detection:
-
Add the detection reagents containing the substrate for the complemented enzyme.
-
Incubate at room temperature to allow for signal development.
-
Measure the chemiluminescent signal using a plate reader.
-
-
Data Analysis:
-
The signal is proportional to the extent of β-arrestin recruitment.
-
Calculate the percent inhibition for each concentration of the antagonist.
-
Plot the percent inhibition against the log of the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
References
Application Note: High-Throughput Analysis of Enuvaptan in Human Plasma by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Enuvaptan in human plasma. This compound is a selective vasopressin V2-receptor antagonist. The methodology presented herein is adapted from established protocols for the structurally similar compound, Tolvaptan, and is suitable for pharmacokinetic studies and drug monitoring in a research setting. The method utilizes a simple protein precipitation for sample preparation and offers high throughput with a short chromatographic run time.
Introduction
This compound is a member of the vaptan class of drugs that act as vasopressin receptor antagonists. Accurate and reliable quantification of this compound in biological matrices is crucial for pharmacokinetic and pharmacodynamic assessments in drug development. This document provides a comprehensive protocol for the analysis of this compound in human plasma using LC-MS/MS, a technique renowned for its high sensitivity and selectivity.
Experimental
Sample Preparation
A protein precipitation method is employed for the extraction of this compound from human plasma.
Materials:
-
Human plasma
-
This compound analytical standard
-
Internal Standard (IS): Tolvaptan-d7 is recommended due to structural similarity and common use in similar assays.[1]
-
Acetonitrile (ACN), HPLC grade
-
Formic acid, LC-MS grade
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Spike 100 µL of human plasma with the appropriate concentration of this compound standard and a fixed concentration of the internal standard (e.g., 100 ng/mL of Tolvaptan-d7).[1]
-
Add 300 µL of acetonitrile (containing 0.1% formic acid) to the plasma sample to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 5 minutes at 4°C.[2]
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
Liquid Chromatography
Instrumentation:
-
A high-performance liquid chromatography (HPLC) system capable of binary gradient elution.
Chromatographic Conditions (adapted from Tolvaptan methods):
| Parameter | Value |
| Column | Zorbax SB C18, 50 mm x 2.1 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Methanol |
| Gradient | Isocratic: 20:80 (A:B)[1] |
| Flow Rate | 0.6 mL/min[1] |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
| Run Time | ~1.5 minutes |
Mass Spectrometry
Instrumentation:
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Mass Spectrometry Parameters (predicted for this compound based on Tolvaptan):
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transition (this compound) | To be determined experimentally (predicted m/z ~449 -> 252) |
| MRM Transition (IS - Tolvaptan-d7) | m/z 456.2 -> 259.2 |
| Collision Gas | Argon |
Note: The MRM transition for this compound needs to be optimized by infusing a standard solution into the mass spectrometer to determine the precursor ion ([M+H]+) and the most abundant, stable product ion. For Tolvaptan, the transition is m/z 449.2 → 252.1.
Quantitative Data Summary
The following table summarizes typical validation parameters for a similar analyte (Tolvaptan) and should be established for this compound.
| Parameter | Expected Range |
| Linearity Range | 0.1 - 1000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Intra-day Accuracy (%) | 85 - 115% |
| Inter-day Accuracy (%) | 85 - 115% |
| Recovery (%) | > 85% |
Workflow Diagram
Caption: LC-MS/MS analytical workflow for this compound.
Conclusion
The described LC-MS/MS method provides a framework for the sensitive and selective quantification of this compound in human plasma. By adapting established protocols for a structurally analogous compound, this method offers a high-throughput and reliable approach for researchers in drug development and related fields. Method validation should be performed to establish performance characteristics for this compound specifically.
References
Designing Clinical Trials for Enuvaptan in Chronic Kidney Disease: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes and protocols provide a comprehensive framework for designing and conducting clinical trials to evaluate the efficacy and safety of Enuvaptan, a selective vasopressin V2 receptor antagonist, for the treatment of chronic kidney disease (CKD), particularly in the context of autosomal dominant polycystic kidney disease (ADPKD). Given the limited specific public data on this compound, this document leverages the extensive research and clinical trial designs of other drugs in the same class, such as Tolvaptan and Lixivaptan, to propose a robust investigational plan.
Introduction: The Rationale for this compound in CKD
Chronic kidney disease is a progressive condition characterized by a gradual loss of kidney function over time. In many forms of CKD, including ADPKD, the hormone arginine vasopressin (AVP) plays a significant role in disease progression. AVP promotes cyst growth and fluid secretion in the kidneys by binding to the vasopressin V2 receptor (V2R), which in turn activates the adenylyl cyclase pathway and increases intracellular cyclic adenosine monophosphate (cAMP) levels.[1]
This compound, as a selective V2R antagonist, is hypothesized to counteract these detrimental effects. By blocking the V2R, this compound is expected to inhibit cAMP production, thereby slowing cyst growth, reducing the rate of total kidney volume (TKV) increase, and ultimately preserving kidney function.[1][2] Preclinical studies on similar V2R antagonists in animal models of polycystic kidney disease have demonstrated a reduction in kidney enlargement and cystic pathology.[3]
Mechanism of Action of this compound
This compound is a selective, orally bioavailable, non-peptide antagonist of the vasopressin V2 receptor. Its proposed mechanism of action in the context of CKD is illustrated below.
Caption: this compound's mechanism of action in blocking the vasopressin V2 receptor.
Proposed Phase 3 Clinical Trial Protocol: The "ENHANCE" Study
Title: A Phase 3, Multicenter, Randomized, Double-Blind, Placebo-Controlled Study to Evaluate the Efficacy and Safety of En uvaptan in Slowing the Progression of Ch ronic Kidney Disease in Pa tien ts with Autosomal Dominant Polystic Kideny Dise ase (ENHANCE).
Study Objectives
-
Primary Objective: To evaluate the efficacy of this compound compared to placebo in slowing the decline of kidney function in subjects with ADPKD.
-
Secondary Objectives:
-
To assess the effect of this compound on the rate of increase in total kidney volume (TKV).
-
To evaluate the safety and tolerability of this compound.
-
To assess the effect of this compound on the incidence of kidney pain and other ADPKD-related complications.
-
Study Design
This will be a prospective, randomized, double-blind, placebo-controlled, parallel-group study.[4]
References
- 1. academic.oup.com [academic.oup.com]
- 2. Vasopressin Receptor Antagonists, Heart Failure, and Polycystic Kidney Disease | Annual Reviews [annualreviews.org]
- 3. Vasopressin antagonists in polycystic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rationale and Design of a Clinical Trial Investigating Tolvaptan Safety and Efficacy in Autosomal Dominant Polycystic Kidney Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Biomarkers for Assessing Enuvaptan Target Engagement
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enuvaptan is a selective, orally active, non-peptide vasopressin V2 receptor antagonist.[1] By blocking the V2 receptor in the renal collecting ducts, this compound induces aquaresis, the excretion of solute-free water, without a significant loss of electrolytes.[2][3] This mechanism of action makes it a potential therapeutic agent for conditions characterized by excess water retention and hyponatremia, such as the syndrome of inappropriate antidiuretic hormone secretion (SIADH) and heart failure.[1][4]
Effective clinical development of this compound requires robust biomarkers to assess target engagement and pharmacodynamic response. These biomarkers are crucial for dose selection, patient stratification, and understanding the drug's therapeutic effect. This document provides detailed information on key biomarkers for assessing this compound's target engagement, including quantitative data from relevant studies and detailed experimental protocols.
Mechanism of Action: Vasopressin V2 Receptor Antagonism
Arginine vasopressin (AVP), also known as antidiuretic hormone (ADH), plays a critical role in regulating water balance. Upon binding to the V2 receptor, a G-protein coupled receptor in the principal cells of the kidney's collecting ducts, AVP initiates a signaling cascade that leads to the translocation of aquaporin-2 (AQP2) water channels to the apical membrane. This increases water reabsorption from the filtrate back into the bloodstream, resulting in more concentrated urine.
This compound competitively blocks the binding of AVP to the V2 receptor, thereby inhibiting this signaling pathway. This prevents the insertion of AQP2 channels into the membrane, reducing water reabsorption and leading to the excretion of dilute urine. This process is known as aquaresis.
References
Application Notes and Protocols for Immunohistochemical Analysis of V2 Receptor Occupancy by Enuvaptan
For Researchers, Scientists, and Drug Development Professionals
Introduction
The vasopressin V2 receptor (V2R), a G-protein coupled receptor (GPCR), plays a pivotal role in maintaining water homeostasis by mediating the antidiuretic effect of arginine vasopressin (AVP) in the renal collecting ducts.[1][2] Antagonists of the V2R, such as Enuvaptan, are of significant therapeutic interest for conditions characterized by fluid retention, such as hyponatremia. Determining the occupancy of V2R by this compound in target tissues is crucial for understanding its pharmacokinetic and pharmacodynamic relationship, optimizing dosing regimens, and assessing therapeutic efficacy. Immunohistochemistry (IHC) offers a powerful method to visualize and quantify V2R expression and occupancy within the tissue microenvironment.
These application notes provide a detailed protocol for the immunohistochemical detection of V2R in formalin-fixed paraffin-embedded (FFPE) kidney tissue and a framework for assessing receptor occupancy by this compound.
V2 Receptor Signaling Pathway
Upon binding of its ligand, vasopressin, the V2 receptor primarily couples to the Gs alpha subunit of the heterotrimeric G protein. This initiates a signaling cascade involving the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates aquaporin-2 (AQP2) water channels, promoting their translocation to the apical membrane of collecting duct cells. This increases water reabsorption from the filtrate back into the bloodstream.[2][3]
References
Troubleshooting & Optimization
Overcoming Enuvaptan solubility issues in aqueous buffers
This guide provides researchers, scientists, and drug development professionals with technical support for overcoming solubility challenges with Enuvaptan in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for experiments?
This compound is a small molecule, non-peptide vasopressin 1a receptor antagonist being investigated for the treatment of chronic kidney disease.[1] Like many modern oral drug candidates, it is a lipophilic molecule, a characteristic that is often associated with poor aqueous solubility. For laboratory experiments, achieving complete dissolution of this compound in aqueous buffers is critical for obtaining accurate, reproducible, and meaningful results in biological assays. Poor solubility can lead to underestimated potency, inconsistent data, and precipitation during experiments.
Q2: What is the aqueous solubility of this compound?
Specific quantitative solubility data for this compound in public literature is limited. However, compounds in the "vaptan" class are known for their low solubility. For instance, Tolvaptan, a related vasopressin V2 receptor antagonist, is classified as a Biopharmaceutics Classification System (BCS) Class IV drug, indicating both low solubility and low permeability. Its aqueous solubility is reported to be extremely low (around 50 ng/mL). It is reasonable to assume that this compound presents similar solubility challenges.
Q3: My this compound powder is not dissolving in standard phosphate-buffered saline (PBS). What are my initial troubleshooting steps?
If this compound fails to dissolve in standard aqueous buffers like PBS, consider the following immediate actions:
-
Prepare a Concentrated Stock Solution: First, dissolve the this compound powder in a small amount of a water-miscible organic solvent, such as Dimethyl Sulfoxide (DMSO) or ethanol, to create a high-concentration stock solution.
-
Serial Dilution: Serially dilute this stock solution into your aqueous buffer to reach the final desired concentration. This method helps prevent the compound from crashing out of solution, which can happen when adding the powder directly to the buffer.
-
Gentle Warming and Agitation: After dilution, gentle warming (e.g., to 37°C) and agitation (vortexing or sonication) can help facilitate dissolution. However, be cautious with temperature to avoid any potential degradation of the compound.
Q4: Can I use co-solvents to improve this compound solubility, and which ones are recommended?
Yes, using co-solvents is a highly effective and common technique to increase the solubility of poorly soluble compounds.[2] For in vitro research, the most common co-solvents are:
It is crucial to keep the final concentration of the organic solvent in your assay low (typically <1%, and ideally <0.1%) to avoid solvent-induced artifacts or toxicity in cellular assays. Always run a vehicle control (buffer with the same final concentration of co-solvent) in your experiments.
Q5: How does pH impact the solubility of this compound?
The solubility of drugs that are weak acids or bases is highly dependent on the pH of the buffer.[3] While the specific pKa of this compound is not publicly available, most small molecule drugs contain ionizable groups.
-
Weakly Basic Drugs: Are more soluble in acidic solutions (lower pH) where they become protonated and charged.
-
Weakly Acidic Drugs: Are more soluble in alkaline solutions (higher pH) where they deprotonate to form a soluble salt.
To determine the optimal pH for your experiments, it is advisable to perform a pH-solubility profile. This involves preparing the this compound solution in a series of buffers with varying pH values (e.g., from pH 4.0 to 8.0) and measuring the concentration of the dissolved compound.
Troubleshooting Guide
Problem: My compound dissolves in the organic stock solution but precipitates when diluted into my aqueous buffer.
-
Cause: This is a common issue known as "crashing out." The aqueous buffer creates an environment where the drug is no longer soluble, causing it to precipitate. The final concentration of your compound may be above its thermodynamic solubility limit in that specific buffer.
-
Solution 1: Lower the Final Concentration: Your target concentration may be too high. Try performing a serial dilution to a lower final concentration.
-
Solution 2: Increase the Co-solvent Percentage: If your experimental system can tolerate it, slightly increasing the final percentage of the organic co-solvent (e.g., from 0.1% to 0.5% DMSO) might keep the compound in solution. Always check for vehicle effects on your assay.
-
Solution 3: Use Solubility Enhancers: Consider including excipients like cyclodextrins (e.g., HP-β-CD) in your buffer. Cyclodextrins have a hydrophobic inner cavity that can encapsulate poorly soluble drugs, while their hydrophilic exterior improves aqueous solubility.
Problem: I am observing inconsistent results in my bioassays.
-
Cause: Inconsistent results can stem from incomplete dissolution or precipitation of the compound during the experiment. If the drug is not fully dissolved, the actual concentration available to interact with the biological target will vary between wells or experiments.
-
Solution 1: Visual Inspection: Before starting your assay, visually inspect your prepared solutions (both stock and final dilutions) for any signs of precipitate. Hold the plate or tube up to a light source.
-
Solution 2: Centrifugation: If you suspect micro-precipitates, centrifuge your final solution at high speed (e.g., >10,000 x g) for 10-15 minutes and use the supernatant for your experiment. This ensures you are working with the soluble fraction, though the actual concentration may be lower than intended and should be measured if possible.
-
Solution 3: Fresh Preparations: Always prepare fresh dilutions from your stock solution immediately before each experiment. Avoid freeze-thaw cycles of diluted aqueous solutions, as this can promote precipitation.
Quantitative Data Summary
While specific public data for this compound is unavailable, the following table provides an illustrative example of a solubility profile for a similar poorly soluble compound from the "vaptan" class, demonstrating how solubility can be enhanced using common laboratory techniques.
| Buffer System (pH 7.4) | Co-solvent | Excipient | Illustrative Solubility (µg/mL) |
| Phosphate-Buffered Saline | None | None | < 0.1 |
| Phosphate-Buffered Saline | 0.5% DMSO | None | 5 - 10 |
| Phosphate-Buffered Saline | 1.0% DMSO | None | 15 - 25 |
| Phosphate-Buffered Saline | 0.5% Ethanol | None | 2 - 5 |
| Tris-Buffered Saline | 0.5% DMSO | None | 5 - 10 |
| Phosphate-Buffered Saline | 0.5% DMSO | 10 mM HP-β-CD | > 50 |
Note: This data is for illustrative purposes only and is intended to show relative improvements with different formulation strategies.
Experimental Protocols
Protocol 1: Preparation of an this compound Stock Solution using DMSO
This protocol describes the standard method for preparing a high-concentration stock solution of a poorly soluble compound for in vitro experiments.
-
Weighing: Accurately weigh 1-5 mg of this compound powder using an analytical balance and transfer it to a sterile, appropriate-sized glass or polypropylene vial.
-
Solvent Addition: Add the required volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Dissolution: Vortex the vial vigorously for 1-2 minutes. If necessary, place the vial in a sonicating water bath for 5-10 minutes to ensure complete dissolution.
-
Visual Inspection: Visually confirm that all solid material has dissolved and the solution is clear.
-
Storage: Aliquot the stock solution into smaller volumes in tightly sealed vials to minimize freeze-thaw cycles and contamination. Store at -20°C or -80°C as recommended by the supplier.
Protocol 2: Kinetic Solubility Assessment using the Shake-Flask Method
This protocol outlines a fundamental method to determine the thermodynamic solubility of this compound in a specific aqueous buffer.
-
Preparation: Add an excess amount of this compound powder to a glass vial (e.g., 1 mg). The amount should be sufficient to ensure that undissolved solid remains after equilibrium is reached.
-
Buffer Addition: Add a precise volume of the desired aqueous buffer (e.g., 1 mL of PBS, pH 7.4) to the vial.
-
Equilibration: Seal the vial tightly and place it on a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C) for 24-48 hours. This allows the system to reach equilibrium.
-
Separation of Solid: After incubation, remove the vial and let it stand to allow larger particles to settle. To separate the undissolved solid from the saturated solution, filter the slurry through a 0.22 µm PVDF filter or centrifuge at high speed (>10,000 x g) for 15 minutes and carefully collect the supernatant.
-
Quantification: Analyze the concentration of this compound in the clear filtrate or supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Reporting: The measured concentration represents the thermodynamic solubility of this compound in that specific buffer and temperature.
Visualizations
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: Experimental workflow for preparing this compound solutions.
Caption: Conceptual diagram of co-solvency mechanism.
References
Technical Support Center: Strategies to Mitigate Vasopressin Receptor Antagonist Off-Target Effects
A Focus on the 'Vaptan' Class of Drugs
Disclaimer: Information on "Enuvaptan," a vasopressin V1a receptor antagonist from Bayer, is limited as its development was suspended in early clinical trials.[1][2][3][4][5] This guide will focus on the well-characterized off-target effects and mitigation strategies for the broader class of vasopressin receptor antagonists, known as "vaptans," with a primary focus on Tolvaptan, a selective V2 receptor antagonist. The principles and experimental approaches described herein are broadly applicable to the characterization and management of off-target effects for other molecules in this class.
Frequently Asked Questions (FAQs)
Q1: What are the primary on-target and off-target effects of vasopressin receptor antagonists like Tolvaptan?
A1: The primary on-target effect of V2 receptor antagonists like Tolvaptan is aquaresis, the excretion of electrolyte-free water, leading to an increase in serum sodium concentration. This is beneficial for treating hyponatremia. However, this desired pharmacological action can lead to off-target effects when excessive, such as polyuria (frequent urination), thirst, and dehydration. A significant off-target effect unrelated to the primary pharmacology is the potential for drug-induced liver injury (hepatotoxicity).
Q2: How can we mitigate the aquaretic side effects (polyuria, thirst) in our experimental subjects or patients?
A2: Managing aquaretic effects is crucial for subject well-being and data integrity. Key strategies include:
-
Hydration: Ensure subjects have free access to water to prevent dehydration.
-
Dose Titration: Start with the lowest effective dose and titrate upwards based on response and tolerability.
-
Dietary Management: A low-solute diet can help reduce urine output, as the volume of urine is influenced by the need to excrete solutes.
-
Monitoring: Closely monitor fluid intake, urine output, and signs of dehydration.
Q3: What is the current understanding of the mechanism behind Tolvaptan-induced hepatotoxicity?
A3: The exact mechanism of Tolvaptan-induced liver injury is still under investigation but is considered idiosyncratic. It is characterized by elevations in liver enzymes (ALT and AST) and in some cases, bilirubin. The injury is generally reversible upon discontinuation of the drug. Regular monitoring of liver function is a key mitigation strategy.
Q4: What are the key differences in off-target effects between V1a and V2 selective antagonists?
A4: While data on selective V1a antagonists like this compound is sparse, we can infer potential differences based on receptor distribution and function. V1a receptors are primarily found on vascular smooth muscle cells and mediate vasoconstriction. Off-target effects of a V1a antagonist might include hypotension or other cardiovascular effects. V2 receptors are primarily in the kidney collecting ducts and regulate water reabsorption. Thus, their antagonists are associated with aquaretic side effects. Non-selective antagonists like Conivaptan can exhibit a combination of these effects.
Troubleshooting Guides for Experimental Issues
Issue 1: High variability in in-vitro functional assay results (e.g., cAMP assay).
| Potential Cause | Troubleshooting Step |
| Cell health and density | Ensure consistent cell seeding density and viability. Passage cells for a limited time to maintain consistent receptor expression. |
| Reagent degradation | Prepare fresh agonist and antagonist solutions for each experiment. Avoid repeated freeze-thaw cycles. |
| Assay conditions | Optimize incubation times and temperatures. Ensure thorough mixing of reagents. Use a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. |
| Plate edge effects | Avoid using the outer wells of the assay plate, or fill them with buffer to maintain a consistent environment. |
Issue 2: Unexpected cell death in in-vitro hepatotoxicity assays.
| Potential Cause | Troubleshooting Step |
| Compound solubility | Ensure the compound is fully dissolved in the vehicle (e.g., DMSO) and that the final vehicle concentration is non-toxic to the cells. |
| Cell line sensitivity | Use a well-characterized liver cell line (e.g., HepG2, HepaRG) or primary human hepatocytes. Be aware of the metabolic capabilities of your chosen cell line. |
| Contamination | Regularly test cell cultures for mycoplasma contamination. |
| Assay endpoint selection | Use multiple cytotoxicity endpoints (e.g., LDH release for necrosis, caspase activity for apoptosis, ATP levels for cell viability) to get a comprehensive picture of the mechanism of cell death. |
Quantitative Data Summary
The following tables summarize the incidence of key adverse events from clinical trials of Tolvaptan in patients with Autosomal Dominant Polycystic Kidney Disease (ADPKD).
Table 1: Incidence of Aquaretic Adverse Events with Tolvaptan
| Adverse Event | Tolvaptan (%) | Placebo (%) |
| Thirst | 55.3 | 20.5 |
| Polyuria | 38.3 | 17.2 |
| Nocturia | 29.1 | 13.0 |
| Pollakiuria | 23.2 | 5.4 |
Data from the TEMPO 3:4 trial.
Table 2: Incidence of Liver Enzyme Elevations with Tolvaptan
| Liver Enzyme Elevation | Tolvaptan (%) | Placebo (%) |
| ALT > 3x ULN (TEMPO 3:4) | 4.4 | 1.0 |
| ALT > 3x ULN (REPRISE) | 5.6 | 1.2 |
ULN = Upper Limit of Normal. Data from the TEMPO 3:4 and REPRISE trials.
Detailed Experimental Protocols
Protocol 1: Vasopressin V2 Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the V2 receptor.
Materials:
-
Cell membranes from a cell line stably expressing the human V2 receptor.
-
Radioligand: [3H]-Arginine Vasopressin ([3H]-AVP).
-
Unlabeled competitor: Arginine Vasopressin (AVP).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Filtration apparatus.
-
Scintillation counter and scintillation cocktail.
Procedure:
-
Prepare serial dilutions of the test compound and unlabeled AVP in assay buffer.
-
In a 96-well plate, combine:
-
25 µL of assay buffer (for total binding) or unlabeled AVP (1 µM final concentration for non-specific binding) or test compound.
-
25 µL of [3H]-AVP (at a concentration close to its Kd, e.g., 1-2 nM).
-
50 µL of V2 receptor-containing membranes (5-10 µg of protein).
-
-
Incubate the plate at 25°C for 60 minutes with gentle shaking to reach equilibrium.
-
Rapidly harvest the assay mixture by filtration through the glass fiber filters using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 of the test compound from a concentration-response curve and calculate the Ki using the Cheng-Prusoff equation.
Protocol 2: In Vitro cAMP Functional Assay for V2 Receptor Antagonism
This protocol measures the ability of a test compound to inhibit agonist-stimulated cAMP production in cells expressing the V2 receptor.
Materials:
-
HEK293 cells stably expressing the human V2 receptor.
-
Agonist: Arginine Vasopressin (AVP) or Desmopressin (DDAVP).
-
Test compound (antagonist).
-
Stimulation Buffer: HBSS with 10 mM HEPES, 0.1% BSA, and 0.5 mM IBMX (a phosphodiesterase inhibitor), pH 7.4.
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
Procedure:
-
Seed the V2 receptor-expressing cells into a 384-well plate and grow to confluence.
-
On the day of the assay, remove the culture medium and replace it with stimulation buffer.
-
Prepare serial dilutions of the test compound in stimulation buffer and add them to the cells. Incubate for 15-30 minutes at 37°C.
-
Prepare a solution of AVP in stimulation buffer at a concentration that elicits a submaximal response (e.g., EC80).
-
Add the AVP solution to the wells (except for the basal control wells) and incubate for 30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP detection kit.
-
Generate a dose-response curve for the antagonist and calculate its IC50 value.
Protocol 3: In Vitro Hepatotoxicity Assay
This protocol provides a general framework for assessing the potential of a compound to cause liver cell injury.
Materials:
-
Hepatocyte cell line (e.g., HepaRG) or cryopreserved primary human hepatocytes.
-
Cell culture medium appropriate for the chosen cell type.
-
Test compound and a positive control (e.g., Chlorpromazine).
-
Cytotoxicity assay kits (e.g., LDH release assay for membrane integrity, MTT or resazurin assay for metabolic activity, or an ATP-based assay for cell viability).
Procedure:
-
Seed the hepatocytes in a 96-well plate and allow them to attach and form a monolayer (typically 24-48 hours).
-
Prepare serial dilutions of the test compound and the positive control in the cell culture medium.
-
Remove the existing medium from the cells and replace it with the medium containing the different concentrations of the test compound. Include vehicle control wells.
-
Incubate the plate for a defined period (e.g., 24 or 48 hours) at 37°C in a CO2 incubator.
-
At the end of the incubation period, assess cell viability using one or more of the cytotoxicity assay kits according to the manufacturer's protocols.
-
Calculate the percentage of cell viability relative to the vehicle control for each concentration of the test compound and determine the CC50 (50% cytotoxic concentration).
Visualizations
Caption: Vasopressin signaling pathways for V1a and V2 receptors and points of antagonism.
Caption: Experimental workflow for assessing on- and off-target effects of a novel compound.
Caption: Logical workflow for mitigating common off-target effects of vaptans.
References
Technical Support Center: Troubleshooting Enuvaptan Dose-Response Variability In Vitro
Welcome to the technical support center for enuvaptan in vitro studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to dose-response variability in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in vitro?
This compound is a selective, non-peptide antagonist of the arginine vasopressin (AVP) receptor 2 (V2R). The V2R is a G-protein coupled receptor (GPCR) primarily expressed in the renal collecting ducts.[1][2] In vitro, this compound competitively blocks the binding of AVP to the V2R. This inhibition prevents the activation of the Gs alpha subunit, which in turn blocks the adenylyl cyclase-mediated production of cyclic AMP (cAMP).[3][4] The primary readout for this compound's activity in cell-based assays is therefore a reduction in agonist-induced intracellular cAMP levels.
Q2: Which cell lines are suitable for in vitro this compound studies?
A variety of cell lines can be used, depending on the experimental goals. Commonly used cell lines include:
-
HEK293 or CHO cells: These cell lines do not endogenously express the V2R and are often used for transient or stable transfection with the human V2R gene. This provides a clean system to study the direct interaction of this compound with the receptor.
-
HeLa cells: Stably expressing the human V2 receptor have also been utilized.[3]
-
ADPKD (Autosomal Dominant Polycystic Kidney Disease) primary cells: These cells endogenously express the V2R and are used for disease-relevant studies, for example, to assess the effect of this compound on cell proliferation and cyst growth.
Q3: What are the typical IC50 values for V2R antagonists in vitro?
The IC50 value, or the concentration of an inhibitor where the response is reduced by half, can vary depending on the specific V2R antagonist and the experimental conditions. For tolvaptan, a closely related V2R antagonist, the apparent IC50 for the inhibition of AVP-induced cAMP production in human ADPKD cells has been reported to be approximately 0.2 nM. It is important to establish a baseline IC50 in your specific assay system.
Troubleshooting Guide for Dose-Response Variability
Unexpected variability in your this compound dose-response curves can arise from several factors. This guide will help you pinpoint and address common issues.
Issue 1: Inconsistent or Non-reproducible IC50 Values
Possible Cause 1: Compound Solubility and Stability
This compound, like other non-peptide V2R antagonists such as tolvaptan, may have low aqueous solubility. If the compound precipitates in your assay medium, the effective concentration will be lower and more variable than the nominal concentration.
-
Troubleshooting Steps:
-
Visually inspect for precipitation: Check your stock solutions and final assay wells for any visible precipitate, especially at higher concentrations.
-
Solubility Assessment: Perform a formal solubility test in your assay buffer.
-
Use of Solvents: Prepare high-concentration stock solutions in an appropriate organic solvent like DMSO. Ensure the final concentration of the solvent in the assay is low (typically <0.5%) and consistent across all wells to avoid solvent-induced artifacts.
-
Consider a Prodrug Form: For some applications, a more soluble prodrug form might be available. For example, a water-soluble phosphate ester prodrug of tolvaptan has been developed for intravenous use.
-
Possible Cause 2: Assay Conditions and Reagents
Variations in assay conditions can significantly impact the results.
-
Troubleshooting Steps:
-
Agonist Concentration: Ensure you are using a consistent concentration of the V2R agonist (e.g., AVP or dDAVP), typically at its EC80 (the concentration that gives 80% of the maximal response). This provides a sensitive window for detecting inhibition.
-
Cell Passage Number and Health: Use cells within a consistent and low passage number range. High passage numbers can lead to genetic drift and altered receptor expression. Ensure cells are healthy and have high viability before starting the experiment.
-
Reagent Quality and Stability: Use fresh, high-quality reagents. Aliquot and store reagents properly to avoid degradation from repeated freeze-thaw cycles.
-
Incubation Times and Temperatures: Standardize all incubation times and maintain a consistent temperature, as these can affect both the enzymatic reactions in the assay and the stability of the compounds.
-
Possible Cause 3: Inter-laboratory and Inter-assay Variability
IC50 values can vary significantly between different laboratories and even between different assay formats within the same lab.
-
Troubleshooting Steps:
-
Standardize Protocols: Ensure that the experimental protocol is followed precisely for every experiment.
-
Use a Reference Compound: Include a known V2R antagonist with a well-characterized IC50 (e.g., tolvaptan) in every assay as a positive control. This will help to normalize results and identify assay drift.
-
Consistent Data Analysis: Use the same data analysis software and curve-fitting algorithm for all experiments. The method of calculating IC50 can influence the final value.
-
Issue 2: Shallow or Incomplete Dose-Response Curve
Possible Cause 1: Off-Target Effects
At higher concentrations, this compound might interact with other cellular components, leading to unexpected effects that can flatten the dose-response curve. While tolvaptan is highly selective for the V2R over the V1a receptor, some off-target activity may still occur at high concentrations. Additionally, metabolites of similar drugs have been shown to inhibit other transporters.
-
Troubleshooting Steps:
-
Selectivity Profiling: If possible, test this compound against a panel of related receptors (e.g., V1aR) to determine its selectivity.
-
Lower Concentration Range: Focus on a concentration range that is relevant to the on-target potency of the compound.
-
Literature Review: Search for any published data on the off-target profile of this compound or structurally related compounds.
-
Possible Cause 2: Compound Properties
-
Troubleshooting Steps:
-
Re-evaluate Solubility: As mentioned before, poor solubility at higher concentrations is a common cause of a flattening curve.
-
Check for Cytotoxicity: At high concentrations, the compound may be causing cell death, which can interfere with the assay readout. Perform a cytotoxicity assay in parallel with your functional assay.
-
Issue 3: High Signal-to-Noise Ratio or Poor Assay Window
Possible Cause 1: Low Receptor Expression
If the cells are not expressing a sufficient number of V2 receptors, the response to the agonist will be weak, making it difficult to measure inhibition accurately.
-
Troubleshooting Steps:
-
Verify Receptor Expression: Use techniques like Western blot, qPCR, or a radioligand binding assay to confirm V2R expression in your cell line.
-
Optimize Transfection/Selection: If using a transfected cell line, optimize the transfection efficiency or the antibiotic selection process to generate a high-expressing stable cell line.
-
Possible Cause 2: Inefficient Assay Readout
-
Troubleshooting Steps:
-
Optimize cAMP Assay: Ensure your cAMP assay is optimized for sensitivity and dynamic range. Follow the manufacturer's protocol carefully.
-
Use a Phosphodiesterase (PDE) Inhibitor: Include a PDE inhibitor, such as IBMX, in your assay buffer. This will prevent the degradation of cAMP and amplify the signal.
-
Data Presentation
Table 1: Reported In Vitro Potency of Tolvaptan (as a proxy for this compound)
| Parameter | Value | Cell Line | Assay Type | Reference |
|---|---|---|---|---|
| IC50 | ~0.2 nM | Human ADPKD cells | AVP-induced cAMP production |
| Selectivity | 29-fold greater for V2R over V1aR | Human V2R-expressing HeLa cells | Radioligand binding | |
Experimental Protocols
Protocol 1: V2R Antagonist-Mediated Inhibition of cAMP Production
This protocol outlines a general method for determining the IC50 of this compound by measuring its ability to inhibit agonist-induced cAMP production.
-
Cell Culture: Plate V2R-expressing cells (e.g., HEK293-hV2R) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer containing a PDE inhibitor (e.g., 0.5 mM IBMX). Also, prepare a solution of the V2R agonist (e.g., AVP or dDAVP) at a concentration that will give ~80% of the maximal response (EC80).
-
Pre-incubation: Aspirate the culture medium from the cells and add the this compound dilutions. Incubate for 15-30 minutes at 37°C.
-
Agonist Stimulation: Add the V2R agonist to the wells (except for the negative control wells) and incubate for a further 15-30 minutes at 37°C.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).
-
Data Analysis: Plot the cAMP levels against the logarithm of the this compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Radioligand Binding Assay for V2R
This protocol is for determining the binding affinity (Ki) of this compound to the V2R.
-
Membrane Preparation: Prepare cell membranes from a cell line expressing a high level of V2R.
-
Competition Binding: In a 96-well plate, combine the cell membranes, a constant concentration of a radiolabeled V2R ligand (e.g., [3H]-AVP), and increasing concentrations of unlabeled this compound.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate the bound from the free radioligand. Wash the filters with ice-cold wash buffer.
-
Scintillation Counting: Dry the filter plate and add a scintillant. Measure the radioactivity in each well using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Use the Cheng-Prusoff equation to calculate the Ki value from the IC50 value obtained from the curve fit.
Visualizations
References
- 1. Structural insights into antagonist recognition by the vasopressin V2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Tolvaptan, an orally active vasopressin V(2)-receptor antagonist - pharmacology and clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inactive structures of the vasopressin V2 receptor reveal distinct binding modes for Tolvaptan and Mambaquaretin toxin - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Investigating Potential Enuvaptan-Induced Hepatotoxicity in Preclinical Models
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on addressing potential hepatotoxicity associated with Enuvaptan in preclinical studies. The information provided is based on the known profile of vasopressin V2 receptor antagonists and general principles of drug-induced liver injury (DILI) assessment.
Frequently Asked Questions (FAQs)
Q1: Why is hepatotoxicity a potential concern for this compound?
A1: this compound is a vasopressin V2 receptor antagonist. Another drug in this class, Tolvaptan, has been associated with serum aminotransferase elevations and clinically apparent acute liver injury, particularly with long-term use.[1] Given the shared mechanism of action, it is prudent to proactively evaluate the potential for hepatotoxicity with this compound in preclinical models. The mechanism of liver injury for Tolvaptan is thought to be related to the formation of a toxic intermediate during its metabolism by the microsomal P450 enzyme CYP3A4.[1]
Q2: What are the initial signs of potential hepatotoxicity to monitor in in vitro and in vivo preclinical models?
A2: In Vitro Models (e.g., primary hepatocytes, HepG2 cells):
-
Decreased cell viability.
-
Increased release of lactate dehydrogenase (LDH) or alanine aminotransferase (ALT) into the cell culture medium.
-
Morphological changes (e.g., cell rounding, detachment).
-
Evidence of mitochondrial dysfunction or oxidative stress.[2]
In Vivo Models (e.g., rodents, canines):
-
Elevations in serum ALT and aspartate aminotransferase (AST) are primary indicators of hepatocellular injury.[3]
-
Increases in alkaline phosphatase (ALP) and total bilirubin can indicate cholestatic injury.[3]
-
Histopathological findings in the liver, such as necrosis, apoptosis, inflammation, and steatosis.
Q3: What are the key differences between hepatocellular and cholestatic liver injury patterns, and which might be anticipated with this compound?
A3: Hepatocellular injury involves damage to the hepatocytes themselves, leading to a disproportionate elevation in ALT and AST compared to ALP. Cholestatic injury results from impaired bile flow, causing a predominant increase in ALP and bilirubin. With Tolvaptan, the pattern of serum enzyme elevations was typically hepatocellular or mixed. Therefore, a similar pattern might be anticipated with this compound, and assays should be selected to detect both types of injury.
Q4: Are there specific patient populations that have shown increased susceptibility to hepatotoxicity with this class of drugs?
A4: For Tolvaptan, patients with Autosomal Dominant Polycystic Kidney Disease (ADPKD) on long-term, higher doses showed an increased incidence of liver injury compared to those in trials for hyponatremia. While the exact reasons for this are still under investigation, it highlights that underlying disease states may influence susceptibility. In preclinical in vivo models, it is important to consider the health status of the animals and any potential co-morbidities.
Troubleshooting Guides
In Vitro Hepatotoxicity Studies
Issue 1: High variability in cell viability assay results between experiments.
-
Possible Cause 1: Inconsistent cell health and density.
-
Troubleshooting Steps:
-
Standardize cell seeding density and ensure even distribution in multi-well plates.
-
Monitor cell confluence at the time of treatment; aim for a consistent level (e.g., 80-90%).
-
Regularly assess cell culture for any signs of contamination.
-
-
-
Possible Cause 2: Instability of this compound in culture medium.
-
Troubleshooting Steps:
-
Perform a stability test of this compound in the specific cell culture medium over the time course of the experiment.
-
If instability is observed, consider more frequent media changes with fresh compound.
-
-
Issue 2: Discrepancy between different cytotoxicity assays (e.g., MTT vs. LDH).
-
Possible Cause: Different mechanisms of cell death being measured.
-
Troubleshooting Steps:
-
MTT assays measure metabolic activity and can be confounded by mitochondrial dysfunction, while LDH assays measure membrane integrity.
-
Employ multiple assays that assess different endpoints (e.g., apoptosis via caspase activity, oxidative stress via ROS production) to build a more complete picture of the toxicity mechanism.
-
-
In Vivo Hepatotoxicity Studies
Issue 3: Elevated serum ALT levels in a subset of treated animals without a clear dose-response.
-
Possible Cause 1: Idiosyncratic-like response.
-
Troubleshooting Steps:
-
While true idiosyncratic reactions are difficult to model preclinically, investigate potential genetic or metabolic differences in the outlier animals if possible.
-
Increase the group size to better understand the incidence of the response.
-
Consider using more complex models, such as co-culture systems or organ-on-a-chip models, which can sometimes provide more nuanced toxicity data.
-
-
-
Possible Cause 2: Sample handling and assay artifacts.
-
Troubleshooting Steps:
-
Ensure consistent blood collection and processing times. Hemolysis can falsely elevate AST levels.
-
Verify the calibration and quality control of the clinical chemistry analyzer.
-
Rule out interference from icterus or lipemia in the samples, which can affect spectrophotometric assays.
-
-
Issue 4: No significant elevation in liver enzymes, but histopathology shows mild liver abnormalities.
-
Possible Cause: Early or adaptive changes not yet reflected in systemic biomarkers.
-
Troubleshooting Steps:
-
Consider a longer duration study to see if the mild changes progress.
-
Incorporate more sensitive biomarkers of liver injury, such as microRNAs (e.g., miR-122), which may show changes earlier than traditional enzymes.
-
Perform more detailed histopathological analysis, including special stains or immunohistochemistry, to better characterize the observed changes.
-
-
Data Presentation
Table 1: Example Data from an In Vitro Cytotoxicity Study of this compound in Primary Human Hepatocytes (48h Exposure)
| This compound Concentration (µM) | Cell Viability (% of Control) | LDH Release (% of Max) |
| 0 (Vehicle) | 100 ± 5 | 5 ± 2 |
| 1 | 98 ± 6 | 7 ± 3 |
| 10 | 95 ± 4 | 10 ± 4 |
| 50 | 75 ± 8 | 30 ± 6 |
| 100 | 52 ± 7 | 65 ± 9 |
| 200 | 25 ± 6 | 88 ± 7 |
Table 2: Example Data from a 28-day In Vivo Rat Study with this compound
| Treatment Group | Dose (mg/kg/day) | Serum ALT (U/L) | Serum AST (U/L) | Total Bilirubin (mg/dL) | Liver Histopathology Findings |
| Vehicle Control | 0 | 35 ± 8 | 80 ± 15 | 0.2 ± 0.1 | No remarkable findings |
| This compound | 10 | 40 ± 10 | 85 ± 18 | 0.2 ± 0.1 | No remarkable findings |
| This compound | 50 | 150 ± 45 | 250 ± 70 | 0.3 ± 0.1 | Minimal multifocal hepatocellular necrosis |
| This compound | 200 | 450 ± 120 | 700 ± 180 | 0.8 ± 0.3 | Mild to moderate multifocal hepatocellular necrosis with inflammatory cell infiltration |
| Statistically significant difference from vehicle control (p < 0.05) |
Experimental Protocols
Protocol 1: In Vitro Lactate Dehydrogenase (LDH) Cytotoxicity Assay
-
Objective: To quantify cell membrane damage by measuring the release of LDH from cultured hepatocytes treated with this compound.
-
Methodology:
-
Cell Plating: Plate primary hepatocytes or a suitable cell line (e.g., HepG2) in a 96-well plate at a predetermined optimal density. Allow cells to attach and form a monolayer (typically 24 hours).
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the cells and add the this compound-containing medium. Include vehicle control (e.g., DMSO) and a maximum LDH release control (cells treated with a lysis buffer).
-
Incubation: Incubate the plate at 37°C in a humidified CO2 incubator for the desired time points (e.g., 24, 48 hours).
-
Sample Collection: After incubation, carefully collect an aliquot of the supernatant from each well.
-
LDH Assay: Use a commercially available LDH cytotoxicity assay kit. Add the reaction mixture to the supernatant samples in a new 96-well plate.
-
Incubation and Measurement: Incubate the plate at room temperature for the time specified by the kit manufacturer (usually 30 minutes), protected from light. Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.
-
Calculation: Calculate the percentage of cytotoxicity based on the absorbance readings relative to the vehicle and maximum release controls.
-
Protocol 2: In Vivo Serum Alanine Aminotransferase (ALT) Activity Assay
-
Objective: To quantify the level of ALT in rodent serum as a biomarker of hepatocellular injury following this compound administration.
-
Methodology:
-
Animal Dosing: Administer this compound or vehicle to experimental animals (e.g., rats) daily for the specified study duration (e.g., 28 days).
-
Blood Collection: At designated time points (e.g., at termination), collect blood via an appropriate method (e.g., cardiac puncture under anesthesia) into serum separator tubes.
-
Serum Separation: Allow blood to clot, then centrifuge to separate the serum.
-
Sample Analysis: Use a validated automated clinical chemistry analyzer or a commercial colorimetric assay kit.
-
Assay Principle (for kits): The assay typically involves a coupled enzyme reaction where ALT catalyzes the transfer of an amino group from L-alanine to α-ketoglutarate, producing L-glutamate and pyruvate. The pyruvate is then used in a subsequent reaction that results in a color change or a change in NADH absorbance, which is proportional to the ALT activity.
-
Data Acquisition: Measure the rate of change in absorbance at the specified wavelength (e.g., 340 nm for NADH-based assays) using a microplate reader or automated analyzer.
-
Calculation: Calculate the ALT activity (U/L) based on the rate of reaction, using the formula and standards provided by the assay manufacturer.
-
Visualizations
References
Technical Support Center: Enhancing the Oral Bioavailability of Enuvaptan Formulations
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and improving the oral bioavailability of Enuvaptan formulations. Given that this compound is a Biopharmaceutics Classification System (BCS) Class IV compound (low solubility, low permeability), this guide focuses on strategies to overcome these intrinsic challenges.
Disclaimer: this compound is an investigational compound, and public data on its specific physicochemical and pharmacokinetic properties are limited. Therefore, the quantitative data presented in the following tables are illustrative and based on typical values for BCS Class IV compounds and related vasopressin receptor antagonists. These examples are intended to guide researchers in their experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges affecting the oral bioavailability of this compound?
A1: As a BCS Class IV compound, this compound faces two main hurdles to achieving adequate oral bioavailability:
-
Low Aqueous Solubility: this compound's poor solubility in gastrointestinal fluids limits its dissolution, which is a prerequisite for absorption.
-
Low Intestinal Permeability: Even if dissolved, this compound's ability to cross the intestinal epithelium and enter systemic circulation is restricted.
Q2: What are the most promising formulation strategies to enhance this compound's bioavailability?
A2: Several advanced formulation strategies can be employed to address the challenges of BCS Class IV drugs like this compound:
-
Amorphous Solid Dispersions: Dispersing this compound in a polymer matrix in an amorphous state can significantly increase its aqueous solubility and dissolution rate.
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), self-microemulsifying drug delivery systems (SMEDDS), and lipid nanoparticles can improve solubility and potentially enhance absorption via lymphatic pathways.
-
Nanotechnology: Reducing the particle size of this compound to the nanometer range (nanosuspensions) increases the surface area for dissolution.
-
Complexation: Using cyclodextrins to form inclusion complexes can enhance the solubility of this compound.
Q3: How can I assess the effectiveness of my formulation strategy in vitro?
A3: A combination of in vitro tests is crucial for the initial screening of formulations:
-
Kinetic Solubility Studies: To determine the apparent solubility of this compound in different biorelevant media.
-
In Vitro Dissolution Testing: To evaluate the rate and extent of this compound release from the formulation under simulated gastrointestinal conditions.
-
Caco-2 Permeability Assays: To assess the potential for intestinal permeability and identify if the formulation can overcome this barrier.
Q4: What should I consider when designing an in vivo pharmacokinetic study for an this compound formulation in rats?
A4: Key considerations for a rat pharmacokinetic study include:
-
Animal Model: Use a well-established rat strain (e.g., Sprague-Dawley).
-
Dosing: Administer the formulation via oral gavage. Include an intravenous (IV) dose group to determine absolute bioavailability.
-
Blood Sampling: Collect blood samples at appropriate time points to capture the absorption, distribution, metabolism, and excretion (ADME) profile.
-
Bioanalytical Method: Develop and validate a sensitive and specific analytical method (e.g., LC-MS/MS) to quantify this compound concentrations in plasma.
Troubleshooting Guides
This section provides a question-and-answer-style troubleshooting guide for common issues encountered during the development of this compound formulations.
Issue 1: Poor and Variable Dissolution Profiles
Question: My this compound solid dispersion formulation shows inconsistent and incomplete dissolution in vitro. What could be the cause, and how can I improve it?
Answer:
-
Potential Causes:
-
Recrystallization: The amorphous drug may be converting back to its less soluble crystalline form during the dissolution study.
-
Polymer Selection: The chosen polymer may not be optimal for maintaining the amorphous state or for promoting dissolution in the specific media.
-
Drug Loading: The concentration of this compound in the solid dispersion may be too high, leading to phase separation.
-
-
Troubleshooting Steps:
-
Polymer Screening: Evaluate a range of polymers with different properties (e.g., HPMC, PVP, Soluplus®).
-
Optimize Drug Loading: Prepare solid dispersions with varying drug-to-polymer ratios to find the optimal concentration that ensures stability.
-
Incorporate Surfactants: The addition of a surfactant to the solid dispersion can improve wettability and prevent precipitation upon dissolution.
-
Characterize Solid State: Use techniques like X-ray diffraction (XRD) and differential scanning calorimetry (DSC) to confirm the amorphous nature of the drug in the dispersion before and after dissolution.
-
Issue 2: High In Vitro Permeability Not Translating to In Vivo Absorption
Question: My this compound-loaded nanoemulsion showed promising results in the Caco-2 permeability assay, but the oral bioavailability in our rat study was still low. What could be the reason for this discrepancy?
Answer:
-
Potential Causes:
-
First-Pass Metabolism: this compound may be extensively metabolized in the gut wall or liver before reaching systemic circulation.
-
Efflux Transporters: The drug could be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump it back into the intestinal lumen.
-
In Vivo Instability: The nanoemulsion may not be stable in the complex environment of the gastrointestinal tract, leading to premature drug release and precipitation.
-
-
Troubleshooting Steps:
-
Investigate Metabolism: Conduct in vitro metabolism studies using liver microsomes or S9 fractions to assess the extent of first-pass metabolism.
-
Assess Efflux Liability: Perform bidirectional Caco-2 permeability assays or use specific inhibitors to determine if this compound is a substrate for efflux transporters.
-
Improve Formulation Stability: Optimize the nanoemulsion composition (e.g., choice of oil, surfactant, and co-surfactant) to enhance its stability in simulated gastric and intestinal fluids.
-
Consider Permeation Enhancers: Incorporate excipients that can transiently open tight junctions or inhibit efflux pumps, but this should be done with caution due to potential toxicity.
-
Data Presentation: Illustrative Pharmacokinetic Data
The following tables present hypothetical quantitative data for different this compound formulations to illustrate how to structure and compare results.
Table 1: Physicochemical Properties of this compound (Illustrative)
| Property | Value | Method |
| Molecular Weight | 576.84 g/mol | N/A |
| Aqueous Solubility (pH 6.8) | < 0.1 µg/mL | Shake-flask method |
| LogP | 4.2 | Calculated |
| Permeability (Papp, Caco-2) | 0.5 x 10⁻⁶ cm/s | Caco-2 Assay |
Table 2: In Vitro Dissolution of this compound Formulations (Illustrative Data)
| Formulation | % Drug Released at 30 min (pH 6.8 SIF) | % Drug Released at 120 min (pH 6.8 SIF) |
| Unprocessed this compound | < 1% | < 2% |
| Solid Dispersion (1:5 Drug:Polymer) | 45% | 85% |
| SMEDDS | 60% | 95% |
| Nanosuspension | 75% | 98% |
Table 3: Rat Pharmacokinetic Parameters of this compound Formulations (Illustrative Data)
| Formulation (Oral Dose: 10 mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC₀₋₂₄ (ng·h/mL) | Absolute Bioavailability (%) |
| Unprocessed this compound | 25 | 4.0 | 150 | < 1% |
| Solid Dispersion | 250 | 2.0 | 1500 | 8% |
| SMEDDS | 400 | 1.5 | 2400 | 13% |
| Nanosuspension | 550 | 1.0 | 3300 | 18% |
| Intravenous (1 mg/kg) | - | - | 1800 | 100% |
Experimental Protocols
Protocol 1: In Vitro Dissolution Study for this compound Solid Dispersion
-
Apparatus: USP Apparatus II (Paddle).
-
Dissolution Medium: 900 mL of simulated intestinal fluid (SIF, pH 6.8) without enzymes.
-
Temperature: 37 ± 0.5 °C.
-
Paddle Speed: 75 RPM.
-
Procedure: a. Place a quantity of the solid dispersion equivalent to 10 mg of this compound into each dissolution vessel. b. Start the apparatus. c. Withdraw 5 mL samples at 5, 15, 30, 60, 90, and 120 minutes. d. Replace the withdrawn volume with fresh, pre-warmed dissolution medium. e. Filter the samples through a 0.22 µm syringe filter. f. Analyze the filtrate for this compound concentration using a validated HPLC method.
Protocol 2: Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells on Transwell® inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity.
-
Transport Buffer: Hank's Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4.
-
Procedure (Apical to Basolateral Transport): a. Wash the cell monolayers with pre-warmed transport buffer. b. Add the this compound formulation (e.g., dissolved in transport buffer) to the apical (donor) chamber. c. Add fresh transport buffer to the basolateral (receiver) chamber. d. Incubate at 37 °C with gentle shaking. e. Take samples from the basolateral chamber at specified time points (e.g., 30, 60, 90, 120 minutes) and from the apical chamber at the beginning and end of the experiment. f. Analyze the samples for this compound concentration by LC-MS/MS.
-
Calculation: Calculate the apparent permeability coefficient (Papp).
Protocol 3: In Vivo Pharmacokinetic Study in Rats
-
Animals: Male Sprague-Dawley rats (250-300 g), fasted overnight with free access to water.
-
Formulation Administration:
-
Oral Group: Administer the this compound formulation via oral gavage at a dose of 10 mg/kg.
-
Intravenous Group: Administer a 1 mg/kg solution of this compound in a suitable vehicle via the tail vein.
-
-
Blood Collection: Collect approximately 0.2 mL of blood from the tail vein into heparinized tubes at pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Bioanalysis: Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using appropriate software. Calculate absolute bioavailability by comparing the dose-normalized AUC from the oral and IV groups.
Mandatory Visualizations
Signaling Pathway of this compound
This compound is a vasopressin V1a receptor antagonist. The V1a receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway.
Caption: Vasopressin V1a receptor signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Improving Oral Bioavailability
Caption: A typical experimental workflow for the development and evaluation of this compound formulations.
Enuvaptan stability and storage best practices
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information on the stability and storage of enuvaptan. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues you may encounter during your experiments.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common stability and storage issues with this compound.
Issue 1: Unexpected Degradation of this compound in Solution
If you observe a loss of potency or the appearance of unknown peaks during analytical testing of this compound solutions, consider the following potential causes and solutions.
| Potential Cause | Troubleshooting Steps |
| Hydrolytic Degradation | This compound, as a vasopressin receptor antagonist, may be susceptible to hydrolysis, particularly at non-optimal pH conditions. 1. Verify pH: Ensure the pH of your solution is within the recommended range (if available from the manufacturer). For investigational compounds without established ranges, aim for a neutral pH (6.5-7.5) as a starting point. 2. Buffer Selection: Use a non-reactive buffer system appropriate for your experimental conditions. Phosphate and citrate buffers are common starting points. 3. Aqueous Environment: Minimize the time this compound is in an aqueous solution if not part of the experimental design. Prepare solutions fresh daily if possible. |
| Oxidative Degradation | Exposure to oxygen can lead to the degradation of susceptible molecules. 1. Inert Atmosphere: When preparing and storing solutions, consider purging the headspace of the container with an inert gas like nitrogen or argon. 2. Antioxidants: If compatible with your experimental setup, consider the addition of antioxidants like ascorbic acid or butylated hydroxytoluene (BHT). Compatibility studies are essential. 3. Solvent Purity: Use high-purity, peroxide-free solvents. |
| Photodegradation | Exposure to light, especially UV light, can cause degradation. 1. Light Protection: Store this compound, both in solid form and in solution, in amber vials or wrap containers with aluminum foil to protect from light. 2. Minimize Exposure: Conduct experimental manipulations under low-light conditions whenever feasible. |
| Solvent Reactivity | The solvent system itself may react with this compound. 1. Solvent Selection: Use recommended and high-purity solvents. For initial studies, Dimethyl Sulfoxide (DMSO) is a common choice for dissolving many organic molecules for in vitro assays. 2. Storage in Solvent: Be aware of the stability of this compound in your chosen solvent. For instance, a datasheet for this compound indicates stability in DMSO for 2 weeks at 4°C and 6 months at -80°C.[1] |
Logical Workflow for Troubleshooting this compound Degradation
Caption: Troubleshooting workflow for this compound degradation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Based on available data, solid this compound powder should be stored at -20°C for long-term stability, where it is reported to be stable for up to 2 years.[1]
Q2: How should I store this compound in solution?
A2: The recommended storage for this compound in solution depends on the solvent. For solutions prepared in Dimethyl Sulfoxide (DMSO), the following storage conditions are suggested:
For aqueous solutions, it is best practice to prepare them fresh daily due to the potential for hydrolysis. If storage of aqueous solutions is necessary, they should be kept at 2-8°C and protected from light for the shortest possible duration. Stability in aqueous buffers should be experimentally determined.
Q3: What are the likely degradation pathways for this compound?
A3: While specific degradation pathways for this compound are not extensively published, as a vasopressin receptor antagonist and a triazole derivative, it may be susceptible to the following degradation mechanisms:
-
Hydrolysis: The amide functional groups present in the this compound structure could be susceptible to cleavage in the presence of water, especially at acidic or basic pH.
-
Oxidation: The molecule may be sensitive to oxidative degradation.
-
Photodegradation: Exposure to light, particularly UV radiation, could lead to degradation.
Forced degradation studies under acidic, basic, oxidative, and photolytic conditions are recommended to identify the specific degradation products and pathways for this compound.
Potential Degradation Pathway of a Vasopressin Receptor Antagonist
Caption: Potential degradation pathways for this compound.
Q4: What excipients are compatible with this compound for formulation development?
-
Fillers: Microcrystalline cellulose, lactose, dicalcium phosphate.
-
Binders: Povidone, hydroxypropyl methylcellulose (HPMC).
-
Disintegrants: Croscarmellose sodium, sodium starch glycolate.
-
Lubricants: Magnesium stearate.
-
Solubilizing agents (if needed): Surfactants like sodium lauryl sulfate or polysorbates, or the use of amorphous solid dispersions with polymers like HPMC or copovidone.
It is crucial to perform compatibility studies with this compound and any selected excipients under accelerated stability conditions (e.g., 40°C/75% RH) to ensure the stability of the final formulation.
Q5: What analytical methods are suitable for stability testing of this compound?
A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) method is the most appropriate analytical technique for assessing the stability of this compound. Key features of a suitable method would include:
-
Column: A C18 reversed-phase column is a common starting point.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent like acetonitrile or methanol.
-
Detection: UV detection at a wavelength where this compound has significant absorbance.
-
Validation: The method must be validated according to ICH guidelines to demonstrate specificity, linearity, accuracy, precision, and robustness. The method should be able to separate the intact drug from all potential degradation products.
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To identify potential degradation pathways and products of this compound under stress conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile or methanol).
-
Stress Conditions:
-
Acid Hydrolysis: Treat the stock solution with 0.1 N HCl at 60°C for 24 hours.
-
Base Hydrolysis: Treat the stock solution with 0.1 N NaOH at 60°C for 24 hours.
-
Oxidation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid drug and a solution to 80°C for 48 hours.
-
Photostability: Expose the solid drug and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
-
Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration. Analyze by a validated stability-indicating HPLC-UV/MS method to quantify the remaining this compound and identify any degradation products.
Protocol 2: Excipient Compatibility Study
Objective: To assess the compatibility of this compound with common pharmaceutical excipients.
Methodology:
-
Sample Preparation: Prepare binary mixtures of this compound with each selected excipient in a 1:1 or 1:5 ratio (drug:excipient) by weight. Also, prepare a sample of this compound alone as a control.
-
Moisture Addition: Add a small amount of water (e.g., 5% w/w) to a parallel set of samples to simulate high humidity conditions.
-
Storage Conditions: Store all samples in sealed vials under accelerated stability conditions (e.g., 40°C/75% RH) and at a control condition (e.g., 5°C) for a predefined period (e.g., 2 and 4 weeks).
-
Analysis: At each time point, visually inspect the samples for any physical changes (color, appearance). Analyze the samples by a validated stability-indicating HPLC method to determine the potency of this compound and the formation of any degradation products. Compare the results of the binary mixtures to the control sample to identify any incompatibilities.
References
Technical Support Center: Managing Aquaresis Side Effects in Animal Studies of Enuvaptan
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Enuvaptan in animal studies. The focus is on the management of aquaresis, a primary pharmacological effect of this vasopressin V2 receptor antagonist.
Troubleshooting Guide
This guide is designed to help you identify and manage common side effects associated with this compound-induced aquaresis in laboratory animals.
Problem 1: Excessive Urine Output and Dehydration
-
Question: My study animals are exhibiting excessive urination and signs of dehydration after this compound administration. What should I do?
-
Answer: Excessive urination, or aquaresis, is the expected pharmacological effect of this compound. However, it can lead to dehydration if not managed properly.
Immediate Steps:
-
Assess Hydration Status: Perform a thorough clinical assessment of the animal. Key indicators of dehydration in rodents include:
-
Skin Turgor: Gently pinch the skin on the animal's back. If it does not return to its normal position in under 2 seconds, the animal is likely dehydrated. A skin tent of >2 seconds can indicate at least 5% dehydration in rodents.[1]
-
Body Weight: A body weight loss of 5% or more can be indicative of dehydration.[2] A weight loss exceeding 15% is often considered a humane endpoint.
-
Physical Appearance: Look for sunken eyes, lethargy, and a "square" tail in rodents.[1]
-
Urine and Feces: Lack of urine output for over 12 hours and the presence of dry fecal pellets are signs of significant dehydration.[2][3]
-
-
Provide Fluid Support: If dehydration is suspected, immediate fluid replacement is crucial. For mild cases, ensure free access to drinking water. For moderate to severe dehydration (≥5%), administer warmed (37°C) sterile, physiological fluids subcutaneously.
-
Fluid Replacement Calculation: Body weight (in grams) x % dehydration (as a decimal) = Fluid volume (in mL). For a 300g rat that is 5% dehydrated, the calculation would be 300g x 0.05 = 15 mL.
-
Administration Schedule: Administer 50% of the calculated volume immediately and the remaining 50% after 2-3 hours.
-
-
Monitor Response: Continuously monitor the animal's response to fluid therapy by reassessing the hydration parameters mentioned above. Body weight should increase with rehydration.
Preventative Measures:
-
Ensure animals have ad libitum access to drinking water throughout the study.
-
Consider providing a supplemental hydration source, such as hydrogel packs, in the cage.
-
For long-term studies, acclimate animals to the experimental conditions, including any necessary single housing in metabolic cages.
-
Problem 2: Abnormal Serum Electrolyte Levels
-
Question: I'm observing significant changes in serum sodium levels in my this compound-treated animals. How should I manage this?
-
Answer: this compound promotes the excretion of free water, which can lead to an increase in serum sodium concentration (hypernatremia). While some increase is expected, rapid or excessive rises can be detrimental.
Monitoring and Management:
-
Regular Blood Sampling: Collect blood samples at baseline and at regular intervals post-dose to monitor serum sodium and other electrolytes. The frequency will depend on the dose and the observed aquaretic effect.
-
Evaluate Severity: A gradual and moderate increase in serum sodium is an expected consequence of aquaresis. However, a rapid or severe increase requires intervention.
-
Adjust Dosing: If hypernatremia becomes a concern, consider reducing the dose of this compound in subsequent administrations.
-
Ensure Water Intake: Free access to water is critical to allow the animal to self-regulate its hydration and electrolyte balance.
-
Problem 3: Reduced Food Intake
-
Question: My animals are eating less after being treated with this compound. Is this related to the drug?
-
Answer: Yes, dehydration-induced anorexia is a known compensatory response. Animals may reduce food intake to decrease their solute load when dehydrated.
Management Strategies:
-
Address Dehydration: The primary approach is to manage the underlying dehydration as described in Problem 1. Once rehydrated, appetite should improve.
-
Provide Palatable Food: Ensure fresh, palatable chow is readily available.
-
Monitor Body Weight: Continue to monitor body weight daily as an indicator of both hydration status and nutritional intake.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound that causes aquaresis?
A1: this compound is a selective vasopressin V2 receptor antagonist. It works by blocking the binding of arginine vasopressin (AVP) to the V2 receptors in the collecting ducts of the kidneys. This inhibition prevents the insertion of aquaporin-2 water channels into the apical membrane of the collecting duct cells, leading to decreased water reabsorption by the kidneys and an increase in free water excretion (aquaresis). This results in the production of a larger volume of more dilute urine.
Q2: What are the expected quantitative changes in urine output and osmolality after administering a V2 receptor antagonist?
A2: The administration of a V2 receptor antagonist like this compound is expected to cause a dose-dependent increase in urine volume and a corresponding decrease in urine osmolality. While specific data for this compound is proprietary, data from similar compounds in preclinical studies can provide an indication of the expected effects.
Table 1: Effects of V2 Receptor Antagonists on Urine Output and Osmolality in Rats
| Compound | Dose (mg/kg) | Route | Urine Output Change | Urine Osmolality Change | Reference |
| Lixivaptan | 0.5% in chow | Oral | ~3-fold increase | Not specified | |
| OPC-31260 | 1-30 | Oral | Dose-dependent increase | Dose-dependent decrease | |
| Satavaptan | 0.03-10 | Oral | Dose-dependent increase | Dose-dependent decrease |
Note: Data for this compound is not publicly available. The compounds listed are also vasopressin V2 receptor antagonists and their effects are expected to be similar.
Q3: What are the expected changes in serum electrolytes?
A3: The primary expected change is an increase in serum sodium concentration due to the excretion of free water. Effects on other electrolytes like potassium are generally minimal.
Table 2: Effects of V2 Receptor Antagonists on Serum Sodium in Rats
| Compound | Dose (mg/kg) | Route | Serum Sodium Change | Reference |
| Lixivaptan | 0.5% in chow | Oral | Slight increase |
Note: Data for this compound is not publicly available. The compound listed is also a vasopressin V2 receptor antagonist and its effects are expected to be similar.
Q4: How often should I monitor my animals after this compound administration?
A4: The frequency of monitoring depends on the dose, the route of administration, and the species. For initial studies, it is recommended to monitor animals closely for the first 4-6 hours post-dose, when the peak aquaretic effect is likely to occur. Daily monitoring of body weight, food and water intake, and clinical signs of dehydration is essential.
Q5: What is the best method for collecting urine to measure volume and osmolality accurately?
A5: The use of metabolic cages is the standard method for accurately collecting and measuring urine output over a specified period in rodents. These cages are designed to separate urine and feces, preventing contamination of the urine sample. It is important to acclimate the animals to the metabolic cages for a few days before the start of the experiment to minimize stress-related effects on physiological parameters.
Experimental Protocols
Protocol 1: Assessment of Aquaresis in Rats Using Metabolic Cages
-
Animal Acclimation: House male Sprague-Dawley rats individually in metabolic cages for at least 3 days prior to the experiment to allow for acclimation to the new environment.
-
Baseline Data Collection: For 24 hours before dosing, measure and record baseline food and water intake, as well as urine volume. Collect a baseline urine sample for osmolality and electrolyte analysis.
-
This compound Administration: Administer this compound at the desired dose and route (e.g., oral gavage). A vehicle control group should be included.
-
Post-Dose Monitoring and Collection: Immediately after dosing, return the animals to the metabolic cages.
-
Record urine volume at regular intervals (e.g., every 2, 4, 6, and 24 hours).
-
At each time point, collect a urine sample for immediate osmolality measurement or store at -80°C for later analysis.
-
Measure water and food intake for the 24-hour period.
-
-
Data Analysis: Compare the urine volume and osmolality of the this compound-treated group to the vehicle control group at each time point.
Protocol 2: Monitoring Hydration Status and Fluid Therapy
-
Baseline Measurements: Before administering this compound, record the baseline body weight of each animal.
-
Daily Monitoring: At a minimum, perform the following checks daily:
-
Body Weight: Weigh each animal at the same time each day.
-
Clinical Assessment: Perform a visual inspection for signs of dehydration (sunken eyes, lethargy).
-
Skin Turgor Test: Gently lift the skin on the animal's back and observe the time it takes to return to normal.
-
Food and Water Intake: Measure the amount of food and water consumed over the previous 24 hours.
-
-
Intervention Thresholds: If an animal exhibits a body weight loss of >10% from baseline or shows clear clinical signs of dehydration (e.g., skin tenting >2 seconds), initiate fluid therapy.
-
Fluid Administration:
-
Calculate the required fluid volume: Body weight (g) x % dehydration (decimal) = mL of fluid.
-
Warm sterile lactated Ringer's solution or 0.9% saline to body temperature.
-
Administer the fluid subcutaneously in the loose skin over the back.
-
-
Post-Therapy Monitoring: Continue to monitor the animal closely after fluid administration to ensure recovery.
Protocol 3: Blood Sampling for Electrolyte Analysis
-
Animal Restraint: Gently restrain the animal using an appropriate method for the chosen sampling site (e.g., a restraint tube for tail vein sampling).
-
Site Preparation: Warm the sampling site (e.g., the tail) with a heat lamp or warm water to promote vasodilation.
-
Blood Collection: Collect a small volume of blood (e.g., 100-200 µL) from a suitable vessel (e.g., tail vein, saphenous vein) into a microcentrifuge tube containing an appropriate anticoagulant (e.g., lithium heparin for plasma) or a serum separator tube.
-
Sample Processing:
-
For serum, allow the blood to clot at room temperature for 30 minutes, then centrifuge at 2000 x g for 10 minutes.
-
For plasma, centrifuge the blood immediately at 2000 x g for 10 minutes.
-
-
Analysis: Analyze the serum or plasma for sodium, potassium, and other relevant electrolytes using a validated biochemical analyzer.
Visualizations
References
Interpreting unexpected results in Enuvaptan experiments
Welcome to the Technical Support Center for Enuvaptan experimental queries. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting unexpected results and troubleshooting common issues encountered during in vitro and in vivo studies with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of action for this compound?
A1: this compound is a selective vasopressin V2 receptor antagonist.[1] It functions by competitively blocking the binding of arginine vasopressin (AVP) to the V2 receptors located in the renal collecting ducts.[1][2] This action inhibits the downstream signaling cascade that leads to the insertion of aquaporin-2 (AQP2) water channels into the apical membrane of the cells.[1][3] Consequently, this compound reduces water reabsorption by the kidneys, leading to an increase in free water excretion (aquaresis), which in turn helps to raise serum sodium concentrations.
Q2: What is the expected outcome of a successful in vivo this compound experiment in a model of hyponatremia?
A2: In a suitable animal model of hyponatremia (e.g., rats with induced syndrome of inappropriate antidiuretic hormone secretion - SIADH), successful administration of this compound is expected to produce a dose-dependent increase in urine volume and a decrease in urine osmolality. This aquaretic effect should lead to a gradual and significant increase in plasma sodium concentration. At effective doses, this compound has been shown to reduce mortality in animal models of severe hyponatremia.
Q3: Are there any known off-target or unexpected signaling effects of this compound and related compounds?
A3: Yes, recent studies on Tolvaptan, a closely related V2 receptor antagonist, have revealed that it can cause an increase in the phosphorylation of ERK1/ERK2 (MAPK kinase pathway) in renal collecting duct cells when vasopressin is also present. This effect was found to be dependent on Protein Kinase A (PKA) and was not observed in the absence of vasopressin, suggesting it is a nuance of V2 receptor blockade rather than a true "off-target" effect on an unrelated receptor. Researchers should be aware of this potential for MAPK pathway activation when interpreting results related to cell proliferation, as ERK signaling is involved in these processes.
Q4: What are the critical safety considerations when administering this compound in animal studies?
A4: A primary concern is the rate of serum sodium correction. An overly rapid increase can be detrimental. In animal models, it's crucial to monitor for signs of dehydration resulting from increased urine output. Ensuring adequate access to water is essential to prevent adverse outcomes, including mortality, especially at higher doses. Additionally, while less common in short-term studies, there is a potential for liver injury with long-term administration of this class of drugs, so monitoring liver function in chronic studies is advisable.
Troubleshooting Guides
In Vitro Experiments
Issue 1: No discernible effect of this compound on cAMP levels in a Gs-coupled receptor assay.
-
Question: My this compound compound is not inhibiting AVP-induced cAMP production in my cell-based assay. What could be the cause?
-
Answer:
-
Cell Line Health and Receptor Expression: Verify the health and passage number of your cell line. Ensure that the cells endogenously express the V2 receptor at sufficient levels. Low receptor expression can lead to a minimal response.
-
Agonist Concentration: Confirm the concentration and activity of the vasopressin (AVP or a selective agonist like dDAVP) you are using to stimulate the cells. The agonist should be used at a concentration that elicits a submaximal response (e.g., EC80) to allow for measurable inhibition.
-
This compound Compound Integrity: Ensure your this compound stock solution is correctly prepared, stored, and has not degraded. Prepare fresh dilutions for each experiment.
-
Assay Incubation Time: The incubation time with both the antagonist (this compound) and the agonist (AVP) should be optimized. Refer to established protocols for cAMP assays.
-
Assay Detection System: Confirm that your cAMP detection system (e.g., HTRF, AlphaScreen) is functioning correctly by running appropriate positive and negative controls.
-
Issue 2: High background or non-specific binding in a V2 receptor binding assay.
-
Question: I am observing high non-specific binding in my radioligand binding assay for the V2 receptor, which is compromising my results. How can I reduce this?
-
Answer:
-
Choice of Radioligand: Ensure you are using a high-affinity, selective radioligand for the V2 receptor.
-
Blocking Agents: Incorporate a blocking agent like bovine serum albumin (BSA) in your assay buffer to reduce non-specific binding to the assay tubes or plates.
-
Washing Steps: Optimize the number and duration of washing steps to remove unbound radioligand without causing significant dissociation of the specifically bound ligand.
-
Filter Plates: If using a filtration assay, ensure the filter plates are appropriate for your application and are pre-treated if necessary.
-
Concentration of Unlabeled Ligand: To determine non-specific binding, use a high concentration of an unlabeled V2 receptor ligand (a "cold" competitor) to displace all specific binding of the radioligand.
-
In Vivo Experiments
Issue 3: High mortality in the this compound-treated animal group.
-
Question: I am observing unexpected mortality in my rat model of hyponatremia after administering this compound. What could be the reason?
-
Answer:
-
Dehydration: The most likely cause is severe dehydration due to the potent aquaretic effect of this compound. Ensure that all animals, especially those in the high-dose groups, have unrestricted access to drinking water. In some experimental designs, providing a source of hydration (e.g., hydrogel packs) can be beneficial.
-
Overly Rapid Correction of Hyponatremia: A very rapid increase in serum sodium can lead to neurological complications. Consider a dose-response study to find a dose that corrects hyponatremia more gradually.
-
Animal Model Health: Ensure the underlying health of the animals in your disease model. The combination of the induced disease state and the pharmacological effect of this compound might be too severe.
-
Issue 4: Inconsistent or no significant increase in serum sodium levels.
-
Question: My this compound-treated animals are not showing a consistent or significant rise in serum sodium. Why might this be?
-
Answer:
-
Compound Administration and Bioavailability: Verify your route of administration and dosing vehicle. Ensure the compound is being properly absorbed. For oral administration, factors like food intake can affect bioavailability.
-
Dose Selection: The selected dose may be too low to elicit a significant effect. A dose-response study is recommended to determine the optimal dose for your specific animal model.
-
Severity of Hyponatremia Model: In a very severe or aggressive model of hyponatremia, the effect of this compound might be masked or insufficient.
-
Measurement Timing: Ensure that blood samples for sodium measurement are collected at appropriate time points post-dose, based on the pharmacokinetic profile of this compound.
-
Data Presentation
Table 1: Dose-Dependent Effect of Tolvaptan (this compound Analog) on Plasma Sodium Concentration in a Rat Model of Chronic Hyponatremia.
| Treatment Group | Dose (mg/kg) | Mean Plasma Sodium (mEq/liter) |
| Vehicle Control | - | ~110 |
| Tolvaptan | 0.25 | Gradual increase |
| Tolvaptan | 0.5 | Gradual increase |
| Tolvaptan | 1 | Increase to healthy levels |
| Tolvaptan | 2 | Increase to healthy levels |
| Tolvaptan | 4 | Increase to healthy levels |
| Tolvaptan | 8 | Increase to healthy levels |
Source: Adapted from studies on Tolvaptan in rat models of severe hyponatremia.
Table 2: Effect of Tolvaptan on Mortality in a Rat Model of Acute Severe Hyponatremia.
| Treatment Group | Dose (mg/kg) | Mortality Rate (by day 6) |
| Untreated Control | - | 47% |
| Tolvaptan | 1 | Reduced mortality |
| Tolvaptan | 3 | Reduced mortality |
| Tolvaptan | 10 | No observed deaths |
Source: Adapted from studies on Tolvaptan in rat models of severe hyponatremia.
Experimental Protocols
Key Experiment 1: In Vitro cAMP Accumulation Assay
Objective: To determine the inhibitory effect of this compound on AVP-induced cAMP production in a cell line expressing the vasopressin V2 receptor.
Methodology:
-
Cell Culture: Culture cells (e.g., HEK293 cells stably expressing the human V2 receptor) in appropriate media and conditions.
-
Cell Seeding: Seed the cells into a 96- or 384-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in a suitable assay buffer. Also, prepare a solution of a V2 receptor agonist (e.g., dDAVP) at a concentration that gives a submaximal response (EC80).
-
Antagonist Incubation: Remove the culture medium and add the this compound dilutions to the cells. Incubate for a predetermined period (e.g., 30 minutes) at 37°C.
-
Agonist Stimulation: Add the V2 receptor agonist to the wells (except for the negative control) and incubate for a specified time (e.g., 15-30 minutes) at 37°C.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based kits) according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP levels against the log of this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Key Experiment 2: In Vivo Hyponatremia Rat Model
Objective: To evaluate the efficacy of this compound in correcting hyponatremia in a rat model.
Methodology:
-
Animal Model Induction: Induce hyponatremia in rats. A common method is the continuous subcutaneous infusion of a vasopressin analog (e.g., dDAVP) via an osmotic minipump, combined with a liquid diet or forced water loading to induce stable, low serum sodium levels (e.g., ~110 mEq/liter).
-
Compound Administration: Prepare this compound in a suitable vehicle for the chosen route of administration (e.g., oral gavage).
-
Dosing: Administer different doses of this compound (e.g., 1, 3, 10 mg/kg) and a vehicle control to different groups of animals.
-
Sample Collection: Collect blood samples at baseline and at various time points after dosing (e.g., 2, 4, 8, 24 hours) to measure plasma sodium concentration.
-
Urine Collection: House the animals in metabolic cages to collect urine for volume and osmolality measurements.
-
Monitoring: Monitor the animals for clinical signs, body weight, and water intake throughout the experiment.
-
Data Analysis: Compare the changes in plasma sodium, urine volume, and urine osmolality between the this compound-treated groups and the vehicle control group.
Mandatory Visualizations
Caption: Canonical V2 Receptor Signaling Pathway and Point of this compound Inhibition.
Caption: Unexpected ERK Pathway Activation by V2 Receptor Antagonists.
References
Technical Support Center: Enuvaptan High-Throughput Screening
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Enuvaptan in high-throughput screening (HTS) assays. The information is tailored for scientists and drug development professionals working with vasopressin V2 receptor antagonists.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a selective vasopressin V2 receptor antagonist. It blocks the binding of arginine vasopressin (AVP) to the V2 receptor, which is predominantly expressed in the renal collecting ducts.[1][2] This inhibition prevents the Gs protein-coupled signaling cascade that leads to the production of cyclic adenosine monophosphate (cAMP) and the subsequent insertion of aquaporin-2 water channels into the apical membrane.[3][4] By blocking this pathway, this compound promotes aquaresis, the excretion of free water, without a significant loss of electrolytes.[5]
Q2: What type of assay is suitable for screening this compound and other V2 receptor antagonists?
A common and suitable HTS assay for V2 receptor antagonists like this compound is a competitive binding assay or a functional assay that measures the downstream signaling of the V2 receptor. A widely used functional assay measures the inhibition of AVP-induced cAMP production. This can be performed using various commercially available kits, often employing a luminescence or fluorescence-based readout.
Q3: What are the critical reagents for an this compound HTS assay?
Critical reagents include:
-
A stable cell line expressing the human vasopressin V2 receptor.
-
This compound or other V2 receptor antagonists as a reference compound.
-
Arginine vasopressin (AVP) as the agonist.
-
A detection kit for measuring cAMP levels.
-
Assay buffer and cell culture media.
Q4: How can I ensure the quality of my HTS data?
Assay quality can be monitored by incorporating appropriate controls, such as a positive control (AVP alone) and a negative control (vehicle). Statistical parameters like the Z'-factor should be calculated to assess the robustness and dynamic range of the assay. A Z'-factor between 0.5 and 1.0 is considered excellent for HTS.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability between replicate wells | Inconsistent cell seeding, reagent addition, or plate reader performance. | Ensure uniform cell density across the plate. Use automated liquid handlers for precise reagent dispensing. Perform plate uniformity assessments before screening. |
| Low signal-to-background ratio | Suboptimal agonist (AVP) concentration, low receptor expression, or inactive reagents. | Perform a dose-response curve for AVP to determine the optimal EC50 or EC80 concentration for stimulation. Verify receptor expression in the cell line. Check the stability and activity of all reagents. |
| High rate of false positives | Compound interference with the assay signal (e.g., autofluorescence), off-target effects, or compound precipitation. | Implement a counterscreen to identify compounds that interfere with the detection method (e.g., a luciferase-based assay). Visually inspect plates for compound precipitation. Perform dose-response confirmation of initial hits. |
| High rate of false negatives | Insufficient compound concentration, low compound potency, or compound instability. | Screen at a higher concentration if solubility permits. Ensure proper compound storage and handling to prevent degradation. Verify the stability of the compound in the assay buffer. |
| Assay drift over time during a screening run | Temperature or evaporation effects on the assay plates, or reagent instability over time. | Use plate seals to minimize evaporation. Ensure consistent incubation times and temperatures for all plates. Prepare fresh reagents as needed and assess their stability under assay conditions. |
Experimental Protocols
Protocol 1: V2 Receptor-Mediated cAMP Assay for this compound
This protocol outlines a cell-based assay to measure the antagonist effect of this compound on AVP-induced cAMP production.
1. Cell Preparation: a. Seed a 384-well plate with a cell line stably expressing the human V2 receptor at an appropriate density. b. Incubate the plate at 37°C and 5% CO2 for 24 hours.
2. Compound Addition: a. Prepare serial dilutions of this compound and control compounds in assay buffer. b. Remove the cell culture medium from the plate and add the compound dilutions. c. Incubate for 30 minutes at room temperature.
3. Agonist Stimulation: a. Add AVP at a final concentration corresponding to its EC80 to all wells except the negative control wells. b. Incubate for 30 minutes at room temperature.
4. cAMP Detection: a. Lyse the cells and measure cAMP levels using a commercially available HTS-compatible cAMP assay kit (e.g., HTRF, luminescence, or fluorescence polarization). b. Follow the manufacturer's instructions for the specific detection kit.
5. Data Analysis: a. Normalize the data to the positive (AVP alone) and negative (vehicle) controls. b. Plot the normalized response against the log of the this compound concentration to determine the IC50 value.
Visualizations
Signaling Pathway of the Vasopressin V2 Receptor
Caption: Vasopressin V2 receptor signaling pathway and the inhibitory action of this compound.
High-Throughput Screening Workflow for this compound
Caption: A typical high-throughput screening workflow for identifying V2 receptor antagonists.
References
- 1. Structural insights into antagonist recognition by the vasopressin V2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural insights into antagonist recognition by the vasopressin V2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High Throughput Screen for Pharmacoperones of the Vasopressin Type 2 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. SAMSCA® (tolvaptan) Mechanism of Action [samsca.com]
Validation & Comparative
A Comparative Efficacy Study: Tolvaptan vs. Conivaptan in the Management of Hyponatremia
For the attention of Researchers, Scientists, and Drug Development Professionals.
Disclaimer: The initial request for a comparative study of "Enuvaptan versus Tolvaptan" could not be fulfilled as "this compound" does not appear to be a recognized pharmaceutical agent in publicly available scientific literature and clinical trial databases. It is possible that this is a new investigational drug with limited public information or a typographical error. Therefore, this guide provides a comprehensive comparative efficacy study between two well-established vasopressin receptor antagonists: Tolvaptan and Conivaptan . This comparison is intended to serve as a valuable resource by providing the requested data-driven analysis and visualization for two drugs within the same therapeutic class.
Introduction
Hyponatremia, characterized by abnormally low serum sodium levels, is the most common electrolyte disorder in hospitalized patients and is associated with significant morbidity and mortality.[1] The dysregulation of the hormone arginine vasopressin (AVP) is a key factor in the pathophysiology of euvolemic and hypervolemic hyponatremia. The development of AVP receptor antagonists, known as "vaptans," has marked a significant advancement in the targeted treatment of this condition.[1][2]
This guide presents a comparative analysis of two prominent vaptans: tolvaptan, a selective vasopressin V2-receptor antagonist available orally, and conivaptan, a dual V1A- and V2-receptor antagonist administered intravenously.[1] Both medications promote aquaresis, the excretion of electrolyte-free water, thereby increasing serum sodium concentrations.[2] This document will delve into their mechanisms of action, comparative clinical efficacy supported by experimental data, and the methodologies of key clinical trials.
Mechanism of Action
Both tolvaptan and conivaptan exert their effects by interfering with the action of arginine vasopressin (AVP) in the renal collecting ducts. However, their receptor selectivity differs, leading to distinct pharmacological profiles.
Tolvaptan is a selective antagonist of the vasopressin V2 receptor. By binding to V2 receptors in the renal collecting ducts, it prevents the AVP-mediated translocation of aquaporin-2 water channels to the apical membrane of the collecting duct cells. This inhibition reduces water reabsorption from the filtrate back into the bloodstream, leading to an increase in free water excretion (aquaresis) and a subsequent rise in serum sodium levels.
Conivaptan is a non-selective vasopressin antagonist with affinity for both V1A and V2 receptors. Its action on V2 receptors is similar to that of tolvaptan, inducing aquaresis. The antagonism of V1A receptors, which are found on vascular smooth muscle cells, can lead to vasodilation.
Caption: Comparative signaling pathways of Tolvaptan and Conivaptan.
Quantitative Data Summary
The following tables summarize the pharmacokinetic and efficacy data for tolvaptan and conivaptan from various clinical trials.
Table 1: Pharmacokinetic Properties
| Parameter | Tolvaptan | Conivaptan |
| Administration | Oral | Intravenous |
| Receptor Selectivity | V2-selective | V1A/V2 non-selective |
| Elimination Half-life | ~12 hours | 5.3 - 10.2 hours |
| Metabolism | Primarily by CYP3A4 | Primarily by CYP3A4 |
Sources:
Table 2: Comparative Efficacy in Hyponatremia
| Efficacy Outcome | Tolvaptan | Conivaptan | Study/Source |
| Median change in serum sodium at 24h | 7 mEq/L | 5 mEq/L | Retrospective study in neurocritically ill patients |
| Patients with ≥4 mEq/L increase in serum sodium at 24h | 70% | 64.3% | Retrospective study in neurocritically ill patients |
| Mean increase in serum sodium at Day 4 | 6.2 mEq/L (vs 1.8 for placebo) | 6.3 mEq/L (40 mg/day vs 0.8 for placebo) | SALT-1 & SALT-2 for Tolvaptan, Phase III trial for Conivaptan |
| Median time to ≥4 mEq/L increase in serum sodium | Not specified | ~24 hours (40 mg/day) | Phase III trial for Conivaptan |
| Rate of Overcorrection (>12 mEq/L in 24h) | 15% | 7.1% | Retrospective study in neurocritically ill patients |
Note: Direct head-to-head trial data is limited. The data presented is from separate trials and one retrospective comparative study, and thus should be interpreted with caution.
Experimental Protocols
Detailed methodologies for key clinical trials are provided below to allow for critical evaluation of the supporting data.
Tolvaptan: SALT-1 and SALT-2 Trials
-
Study Design: Two identical, 30-day, randomized, double-blind, placebo-controlled, multicenter trials.
-
Patient Population: 448 patients with euvolemic or hypervolemic hyponatremia (serum sodium < 135 mEq/L).
-
Intervention: Patients were randomized to receive oral tolvaptan (starting at 15 mg/day, titrated to 30 mg/day and 60 mg/day based on serum sodium levels) or a placebo.
-
Primary Endpoint: The average daily area under the curve (AUC) for the change in serum sodium concentration from baseline to day 4 and from baseline to day 30.
-
Methodology: Serum sodium concentrations were measured at baseline, 4, 8, 16, and 24 hours after the first dose, and then daily. Fluid restriction was discouraged during the first 24 hours of treatment.
Conivaptan: Pivotal Phase III Trial in Hyponatremia
-
Study Design: A randomized, double-blind, placebo-controlled, multicenter trial.
-
Patient Population: 84 hospitalized patients with euvolemic or hypervolemic hyponatremia (serum sodium 115 to < 130 mEq/L).
-
Intervention: Patients were randomized to receive intravenous conivaptan as a 20 mg loading dose over 30 minutes, followed by a continuous infusion of 40 mg/day or 80 mg/day, or a placebo for 4 days.
-
Primary Endpoint: The change from baseline in serum sodium, measured by the baseline-adjusted AUC.
-
Methodology: Serum sodium levels were closely monitored throughout the 4-day infusion period. Efficacy was also assessed by the time to a confirmed ≥ 4 mEq/L increase in serum sodium and the number of patients achieving a ≥ 6 mEq/L increase or normalization of serum sodium.
Caption: A logical workflow for a comparative clinical trial of Tolvaptan and Conivaptan.
Conclusion
Both tolvaptan and conivaptan are effective in raising serum sodium levels in patients with euvolemic and hypervolemic hyponatremia. The primary distinctions lie in their route of administration, receptor selectivity, and the clinical settings in which they are typically used. Tolvaptan's oral formulation makes it suitable for both inpatient and outpatient management, while conivaptan's intravenous administration is limited to the hospital setting. The dual V1A/V2 antagonism of conivaptan may offer additional hemodynamic effects, the clinical significance of which requires further investigation. Head-to-head comparative trials are limited, but available data suggest both are potent aquaretic agents. The choice between these therapies will likely depend on the clinical scenario, including the severity of hyponatremia, the patient's ability to take oral medication, and the desired speed of correction. Further research, including direct comparative efficacy trials, is warranted to better delineate the relative benefits and risks of these agents in specific patient populations.
References
Validating Enuvaptan's Mechanism of Action: A Comparative Guide Using Knockout Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of enuvaptan and other vasopressin V2 receptor antagonists, with a focus on validating their mechanism of action using knockout animal models. The experimental data presented herein is crucial for understanding the efficacy and specificity of this class of drugs.
This compound is a selective antagonist of the vasopressin V2 receptor (AVPR2), a G protein-coupled receptor primarily expressed in the principal cells of the kidney's collecting ducts.[1][2] The binding of arginine vasopressin (AVP) to AVPR2 initiates a signaling cascade that is critical for regulating water reabsorption and maintaining water homeostasis.[2]
The Vasopressin V2 Receptor Signaling Pathway
The canonical signaling pathway initiated by AVP binding to the V2 receptor involves the activation of a stimulatory G protein (Gs), which in turn stimulates adenylyl cyclase to increase intracellular cyclic AMP (cAMP).[2] Elevated cAMP levels activate protein kinase A (PKA), leading to the phosphorylation of aquaporin-2 (AQP2) water channels.[2] This phosphorylation promotes the translocation of AQP2-containing vesicles to the apical membrane of the collecting duct cells, thereby increasing water permeability and reabsorption from the urine. This compound and other vaptans competitively block the V2 receptor, thereby inhibiting this entire cascade and promoting aquaresis, the excretion of free water without significant electrolyte loss.
Validation of Mechanism of Action in Knockout Models
The most direct method to validate the mechanism of action of a V2 receptor antagonist like this compound is to utilize an AVPR2 knockout (KO) mouse model. These mice, lacking functional V2 receptors, exhibit a phenotype consistent with X-linked nephrogenic diabetes insipidus (XNDI), characterized by the inability to concentrate urine. In such a model, a selective V2 receptor antagonist would be expected to have no significant effect on urine volume or osmolality, as its target is absent.
Experimental Workflow for In Vivo Validation
A typical experimental workflow to validate the mechanism of action of a V2 receptor antagonist in a knockout mouse model is as follows:
Comparative Efficacy of V2 Receptor Antagonists
The following tables summarize expected and reported data from studies on V2 receptor antagonists in wild-type and relevant knockout or disease models.
Table 1: Effects of V2 Receptor Antagonists on Renal Parameters in Wild-Type vs. AVPR2 KO Mice
| Parameter | Wild-Type + Vehicle | Wild-Type + Vaptan | AVPR2 KO + Vehicle | AVPR2 KO + Vaptan (Expected) |
| Urine Volume (24h) | Normal | Significantly Increased | Significantly Increased | No Significant Change |
| Urine Osmolality | High | Significantly Decreased | Significantly Decreased | No Significant Change |
| Aquaporin-2 (Apical Membrane) | High (with AVP stimulation) | Decreased | Low | Low |
Data are presented as relative changes.
Table 2: Comparison of Different Vaptans in Animal Models
| Drug | Receptor Selectivity | Animal Model | Key Findings | Reference |
| Tolvaptan | Selective V2 | Pkd1 KO Mouse (ADPKD) | Reduced kidney weight to body weight ratio, cystic index, and blood urea levels. | |
| Lixivaptan | Selective V2 | PCK Rat (ADPKD) | Decreased kidney weight, cyst score, and kidney cAMP levels. | |
| Conivaptan | V1a / V2 | Stroke Mouse Model (MCAO) | Reduced brain edema and blood-brain barrier disruption; produced aquaresis. | |
| Satavaptan | Selective V2 | Not specified in provided abstracts | Effective in treating hyponatremia. |
Experimental Protocols
Measurement of Urine Osmolality
-
Animal Housing: Mice are individually housed in metabolic cages to allow for accurate 24-hour urine collection.
-
Urine Collection: Urine is collected under mineral oil to prevent evaporation.
-
Osmolality Measurement: Urine osmolality is determined using a freezing point depression osmometer. The principle is that the freezing point of a solution is depressed in proportion to the concentration of solutes.
Analysis of Aquaporin-2 (AQP2) Expression
-
Tissue Preparation: Kidneys are harvested, and the inner medulla, where collecting ducts are abundant, is dissected.
-
Protein Extraction: The tissue is homogenized in a lysis buffer containing protease and phosphatase inhibitors.
-
Western Blotting:
-
Protein concentration is determined using a standard assay (e.g., BCA).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with a primary antibody specific for AQP2 or phosphorylated AQP2 (pAQP2).
-
A secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection.
-
Bands are visualized using a chemiluminescent substrate and quantified by densitometry.
-
-
Immunohistochemistry (IHC):
-
Kidney sections are fixed, embedded in paraffin, and sectioned.
-
Sections are deparaffinized, rehydrated, and subjected to antigen retrieval.
-
Sections are incubated with a primary antibody against AQP2.
-
A labeled secondary antibody and a detection system are used to visualize the localization of AQP2 within the collecting duct cells.
-
Conclusion
The use of knockout animal models, particularly AVPR2 knockout mice, provides an unequivocal method for validating the specific mechanism of action of this compound and other V2 receptor antagonists. The expected lack of a pharmacological effect in these models would confirm that the drug's aquaretic properties are mediated solely through the V2 receptor. Comparative data from studies on other vaptans in various disease models further support the therapeutic potential of this drug class in conditions characterized by excessive water retention or dysregulated vasopressin signaling. The experimental protocols outlined in this guide offer a standardized approach for researchers to conduct their own validation and comparative studies.
References
A Comparative Guide to the Pharmacokinetic Profiles of Vaptans
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacokinetic profiles of different "vaptans," a class of non-peptide vasopressin receptor antagonists. The information presented is intended to support research, scientific understanding, and drug development efforts in this therapeutic area. This document summarizes key pharmacokinetic parameters, details the experimental methodologies used in cited studies, and visualizes the underlying signaling pathways.
Comparative Pharmacokinetic Data
The pharmacokinetic properties of vaptans, including tolvaptan, conivaptan, lixivaptan, and satavaptan, have been characterized in various clinical studies. These drugs primarily act by antagonizing the vasopressin V2 receptor, leading to aquaresis, the excretion of free water. Their pharmacokinetic profiles, however, exhibit notable differences in absorption, distribution, metabolism, and excretion, which are summarized in the table below.
| Parameter | Tolvaptan | Conivaptan | Lixivaptan | Satavaptan |
| Administration | Oral | Intravenous | Oral | Oral |
| Bioavailability | ~40%[1] | Not Applicable | Data not readily available | Data not readily available |
| Tmax (Time to Peak Concentration) | 2 - 4 hours[2][3] | End of 30-min loading dose[4] | ~2 hours[5] | ~3 hours |
| Cmax (Peak Plasma Concentration) | Dose-dependent; 374 ng/mL (30 mg) | 619 ng/mL (20 mg loading dose) | Data not readily available | Data not readily available |
| AUC (Area Under the Curve) | Dose-proportional increases | 6996 ng·h/mL (20 mg/day) | Data not readily available | Data not readily available |
| Half-life (t½) | ~12 hours (for doses ≥120 mg) | 5.3 - 10.2 hours | Data not readily available | 14 - 17 hours |
| Metabolism | Almost exclusively by CYP3A | Primarily by CYP3A | Data not readily available | Data not readily available |
| Excretion | Primarily fecal | Primarily fecal (83%) | Data not readily available | Primarily fecal |
| Protein Binding | >98% | ~99% | Data not readily available | 94.5 - 96% |
Experimental Protocols
The following sections outline the general methodologies employed in the pharmacokinetic studies of vaptans. These protocols are based on information from published clinical trials and standard bioanalytical procedures.
Study Design for Oral Vaptans (Tolvaptan, Lixivaptan, Satavaptan)
A common study design for evaluating the pharmacokinetics of orally administered vaptans is the single-center, randomized, double-blind, placebo-controlled, ascending single-dose study in healthy subjects.
-
Subject Recruitment: Healthy male and/or female volunteers are recruited after providing informed consent. Subjects undergo a comprehensive medical screening to ensure they meet the inclusion and exclusion criteria.
-
Dosing: On the morning of the study, following an overnight fast, subjects receive a single oral dose of the vaptan (at escalating dose levels in different cohorts) or a matching placebo.
-
Blood Sampling: Blood samples are collected into heparinized tubes at pre-defined time points before and after drug administration (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24, 36, and 48 hours post-dose).
-
Plasma Preparation: The collected blood samples are centrifuged to separate the plasma, which is then stored at -80°C until analysis.
-
Urine Collection: Urine is collected over specified intervals (e.g., 0-4, 4-8, 8-12, and 12-24 hours) to assess pharmacodynamic parameters such as urine volume and osmolality.
Study Design for Intravenous Vaptans (Conivaptan)
Pharmacokinetic studies for intravenously administered conivaptan typically involve an open-label design in healthy volunteers or specific patient populations.
-
Subject Recruitment: Similar to oral studies, subjects are recruited based on specific inclusion and exclusion criteria after providing informed consent.
-
Dosing: Conivaptan is administered as an intravenous loading dose over 30 minutes, followed by a continuous infusion over a specified period (e.g., 24 to 96 hours).
-
Blood Sampling: Blood samples are collected at baseline, at the end of the loading dose, and at various time points during and after the continuous infusion to characterize the plasma concentration-time profile.
-
Plasma Preparation: Plasma is separated from blood samples by centrifugation and stored at -80°C pending analysis.
Bioanalytical Method for Vaptan Quantification in Plasma
The concentration of vaptans and their metabolites in plasma is typically determined using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Sample Preparation: Plasma samples are prepared for analysis using protein precipitation. An organic solvent, such as acetonitrile, containing an internal standard (e.g., a deuterated analog of the vaptan) is added to the plasma sample to precipitate proteins.
-
Chromatographic Separation: The supernatant after centrifugation is injected into an HPLC system. The vaptan and internal standard are separated from endogenous plasma components on a C18 reverse-phase column using a suitable mobile phase, often a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source. The analytes are detected in the positive ion mode using multiple reaction monitoring (MRM). Specific precursor-to-product ion transitions are monitored for the vaptan and the internal standard to ensure selectivity and sensitivity.
-
Method Validation: The bioanalytical method is fully validated according to regulatory guidelines (e.g., FDA or EMA) for parameters such as selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.
Signaling Pathways and Experimental Workflows
Vasopressin V2 Receptor Signaling Pathway
Vaptans exert their aquaretic effect by antagonizing the vasopressin V2 receptor in the principal cells of the kidney's collecting ducts. This action inhibits the signaling cascade that leads to the insertion of aquaporin-2 (AQP2) water channels into the apical membrane.
Caption: Vasopressin V2 receptor signaling pathway and the site of action of vaptans.
General Experimental Workflow for a Pharmacokinetic Study
The following diagram illustrates a typical workflow for a clinical pharmacokinetic study, from subject participation to data analysis.
Caption: A generalized workflow for a clinical pharmacokinetic study.
References
A Comparative Analysis of Enuvaptan and Satavaptan on Renal Water Reabsorption
For Researchers, Scientists, and Drug Development Professionals
This guide provides a side-by-side analysis of Enuvaptan and Satavaptan, two vasopressin receptor antagonists, and their impact on renal water reabsorption. While both compounds target the vasopressin system, their distinct receptor selectivity profiles lead to different pharmacological effects. This document summarizes available quantitative data, details relevant experimental protocols, and provides visual representations of their mechanisms of action.
Introduction to Vaptans and Renal Water Reabsorption
The reabsorption of water in the renal collecting ducts is primarily regulated by the antidiuretic hormone (ADH), also known as arginine vasopressin (AVP). AVP binds to vasopressin 2 receptors (V2R) on the basolateral membrane of principal cells, initiating a signaling cascade that leads to the translocation of aquaporin-2 (AQP2) water channels to the apical membrane. This increases water permeability and subsequent reabsorption into the bloodstream.
Vaptans are a class of non-peptide vasopressin receptor antagonists that interfere with this process, leading to aquaresis—the excretion of electrolyte-free water. This mechanism makes them valuable for treating hyponatremia and other conditions associated with fluid retention.
This compound: A Vasopressin V1a Receptor Antagonist
This compound (BAY-2327949) is identified as a vasopressin V1a receptor antagonist.[1] The V1a receptor is primarily found on vascular smooth muscle cells and mediates vasoconstriction. Blockade of the V1a receptor is therefore expected to primarily induce vasodilation.
Mechanism of Action on Renal Water Reabsorption:
As a V1a receptor antagonist, this compound is not expected to directly induce aquaresis by blocking the V2 receptor-mediated AQP2 pathway. Any effects on renal water reabsorption would likely be indirect, potentially through hemodynamic changes or crosstalk between vasopressin receptor signaling pathways. However, preclinical and clinical data specifically detailing the effects of this compound on urine volume and osmolality are not extensively available in the public domain. A phase 1 clinical trial (NCT04004195) has been conducted to investigate its pharmacokinetics, safety, and tolerability in participants with varying degrees of renal function, but detailed results on its aquaretic effects have not been published.[2]
Satavaptan: A Selective Vasopressin V2 Receptor Antagonist
Satavaptan (SR121463B) is a selective vasopressin V2 receptor antagonist.[3][4] Its primary mechanism of action is the competitive inhibition of AVP binding to the V2 receptor in the renal collecting ducts.[3] This directly blocks the signaling cascade responsible for AQP2 translocation, leading to a decrease in water reabsorption and an increase in free water excretion.
Mechanism of Action on Renal Water Reabsorption:
By antagonizing the V2 receptor, Satavaptan effectively reduces the number of AQP2 water channels in the apical membrane of principal cells. This results in decreased water permeability of the collecting duct and a subsequent increase in urine volume and decrease in urine osmolality.
Data Presentation
Physicochemical Properties
| Property | This compound (BAY-2327949) | Satavaptan (SR121463B) |
| Primary Target | Vasopressin V1a Receptor | Vasopressin V2 Receptor |
| Chemical Structure | Data not available | C₃₃H₄₅N₃O₈S |
Quantitative Data on Aquaretic Effects
This compound:
Quantitative data from preclinical or clinical studies specifically detailing the effects of this compound on urine volume and osmolality are not publicly available at this time.
Satavaptan:
The following tables summarize data from clinical trials investigating the effects of Satavaptan on various parameters related to renal water reabsorption.
Table 1: Effect of Satavaptan on Serum Sodium in Patients with Hyponatremia
| Dose | Baseline Serum Sodium (mmol/L) | Change from Baseline at Day 5 (mmol/L) | Responder Rate (%) |
| Placebo | ~127 | +1.3 ± 4.2 | 13% |
| 5 mg/day | ~127 | +4.5 ± 3.5 | - |
| 12.5 mg/day | ~127 | +4.5 ± 4.8 | - |
| 25 mg/day | ~125 | - | 79% |
| 50 mg/day | ~127 | +6.6 ± 4.3 | 83% |
Responder rate defined as normalization of serum sodium or an increase of at least 5 mmol/L from baseline.
Table 2: Effect of Satavaptan on Urine Output and Osmolality
| Parameter | Study Population | Treatment | Outcome |
| Urine Volume | Cirrhotic rats | Satavaptan | Dose-dependent increase |
| Urine Osmolality | Cirrhotic rats | Satavaptan | Dose-dependent decrease |
| Free Water Clearance | Patients with hyponatremia | Satavaptan | Increased |
| Urine Osmolality | Patients with hyponatremia | Satavaptan | Decreased |
Experimental Protocols
Vasopressin V2 Receptor Binding Assay (Radioligand Competition Assay)
This assay is used to determine the binding affinity of a test compound (e.g., Satavaptan) to the V2 receptor.
Materials:
-
Membrane preparations from cells expressing the human V2 receptor.
-
Radioligand: [³H]-Arginine Vasopressin ([³H]-AVP).
-
Unlabeled AVP (for determining non-specific binding).
-
Test compound (this compound or Satavaptan).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate the V2 receptor membrane preparation with a fixed concentration of [³H]-AVP and varying concentrations of the unlabeled test compound.
-
A parallel incubation is performed with an excess of unlabeled AVP to determine non-specific binding.
-
Incubate to allow binding to reach equilibrium.
-
Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀ (the concentration of the compound that inhibits 50% of specific radioligand binding).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
Aquaporin-2 (AQP2) Trafficking Assay (Immunofluorescence)
This assay visualizes the effect of a compound on the subcellular localization of AQP2 in renal collecting duct cells.
Materials:
-
Renal collecting duct cell line (e.g., mpkCCD cells).
-
Test compound (this compound or Satavaptan).
-
Vasopressin or a V2 receptor agonist (e.g., desmopressin, dDAVP) to stimulate AQP2 trafficking.
-
Primary antibody against AQP2.
-
Fluorescently labeled secondary antibody.
-
Nuclear stain (e.g., DAPI).
-
Fluorescence microscope.
Procedure:
-
Culture renal collecting duct cells on coverslips.
-
Treat the cells with the test compound for a specified period.
-
Stimulate the cells with a V2 receptor agonist to induce AQP2 translocation to the apical membrane.
-
Fix the cells with paraformaldehyde.
-
Permeabilize the cells with a detergent (e.g., Triton X-100).
-
Incubate with the primary anti-AQP2 antibody.
-
Wash and incubate with the fluorescently labeled secondary antibody.
-
Mount the coverslips on microscope slides with a mounting medium containing a nuclear stain.
-
Visualize the subcellular localization of AQP2 using a fluorescence microscope. Apical membrane localization indicates AQP2 trafficking.
Mandatory Visualization
Caption: V2R signaling and Satavaptan's inhibitory action.
Caption: Workflow for evaluating aquaretic drug effects.
Caption: Cascade of events following V2 receptor antagonism.
Conclusion
References
- 1. iths.org [iths.org]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. Vasopressin receptor antagonists and their role in clinical medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of the V1a/V2-AVP receptor antagonist, Conivaptan, on renal water metabolism and systemic hemodynamics in rats with cirrhosis and ascites - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Safety Landscape of V2 Receptor Antagonists: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the safety profiles of prominent vasopressin V2 receptor antagonists, supported by available clinical trial data and experimental methodologies. This analysis focuses on tolvaptan, lixivaptan, satavaptan, and conivaptan, offering a comprehensive overview to inform research and development efforts in this therapeutic class.
It is important to note that Enuvaptan, initially considered for this comparison, has been identified as a vasopressin V1a receptor antagonist[1]. Its mechanism of action differs fundamentally from V2 receptor antagonists, making a direct safety profile comparison within the scope of this guide inappropriate.
Executive Summary of Comparative Safety
The safety profiles of V2 receptor antagonists are largely characterized by their mechanism of action, leading to a class-wide pattern of aquaresis-related adverse events. These include thirst, polyuria, and the risk of overly rapid correction of serum sodium. However, significant differences in other organ-specific toxicities, most notably hepatotoxicity, have been observed among these agents.
Quantitative Safety Data Comparison
The following tables summarize the incidence of key adverse events reported in clinical trials for tolvaptan, conivaptan, and satavaptan. Data for lixivaptan is limited due to the termination of its development program.
Table 1: Incidence of Common Adverse Events in V2 Receptor Antagonist Clinical Trials
| Adverse Event | Tolvaptan (%)[2] | Conivaptan (IV) (%)[3] | Satavaptan (%)[4][5] | Placebo (%) |
| Thirst | 12 | - | More common than placebo | 2 |
| Dry Mouth | 7 | - | - | 2 |
| Polyuria/Pollakiuria | 4 | - | - | 1 |
| Infusion Site Reactions | N/A | 63-73 | N/A | 4 |
| Nausea | 21 | - | - | 16 |
| Mortality (in a heart failure trial) | 42 | - | - | 38 |
Note: Data for conivaptan is for intravenous administration. Specific percentages for satavaptan were not consistently reported in the available literature.
Table 2: Incidence of Serious Adverse Events and Events of Special Interest
| Adverse Event | Tolvaptan (%) | Lixivaptan (%) | Conivaptan (IV) (%) | Satavaptan (%) | Placebo (%) |
| Hypernatremia | 1.7 | - | - | - | 0.8 |
| Hepatic Injury (ALT >3x ULN) | 4.6-5.6 | Development halted due to liver toxicity concerns | - | - | 1.0-1.2 |
| Hypotension/Postural Hypotension | - | - | Common | - | - |
| Cardiac Failure Events (in hypervolemic hyponatremia) | - | - | 32 | - | 20 |
| Atrial Dysrhythmias (in hypervolemic hyponatremia) | - | - | 5 | - | 0 |
| Sepsis (in hypervolemic hyponatremia) | - | - | 8 | - | 0 |
Note: ULN = Upper Limit of Normal. Data for lixivaptan is qualitative based on the reason for development termination.
Experimental Protocols and Methodologies
The safety data presented in this guide are derived from randomized, double-blind, placebo-controlled clinical trials. Key aspects of the methodologies employed in these trials to assess safety are outlined below.
Tolvaptan Safety Assessment Protocol (Based on TEMPO 3:4 and REPRISE trials)
-
Study Design: Multicenter, randomized, double-blind, placebo-controlled trials.
-
Patient Population: Patients with autosomal dominant polycystic kidney disease (ADPKD).
-
Safety Monitoring:
-
Liver Function: Monthly monitoring of serum alanine aminotransferase (ALT), aspartate aminotransferase (AST), and bilirubin levels was a critical component, especially during the initial 18 months of treatment. The trials established specific criteria for dose interruption or discontinuation based on the magnitude of liver enzyme elevations.
-
Serum Sodium: Frequent monitoring of serum sodium was conducted to mitigate the risk of overly rapid correction of hyponatremia.
-
Renal Function: Regular assessment of estimated glomerular filtration rate (eGFR) and serum creatinine.
-
Adverse Event Reporting: Systematic collection of all adverse events through patient diaries and investigator assessments at each study visit.
-
Lixivaptan Safety Assessment Protocol (Based on planned ACTION and ALERT trials)
-
Study Design: The ACTION study was a planned Phase 3, two-arm, double-blind, placebo-controlled, randomized trial, while the ALERT study was an open-label trial in patients who had previously discontinued tolvaptan due to liver toxicity.
-
Patient Population: Patients with ADPKD.
-
Safety Monitoring:
-
Liver Safety: The protocols for the lixivaptan trials included intensive liver safety monitoring, with weekly liver chemistry tests during the dose titration phase and every four weeks during the maintenance phase. The primary focus was to assess whether lixivaptan offered a safer alternative to tolvaptan regarding hepatotoxicity.
-
Serum Sodium and Renal Function: Regular monitoring of serum sodium and eGFR were planned.
-
Satavaptan Safety Assessment Protocol (Based on trials in cirrhosis and SIADH)
-
Study Design: Randomized, double-blind, placebo-controlled trials.
-
Patient Population: Patients with cirrhosis and ascites, with or without hyponatremia, and patients with Syndrome of Inappropriate Antidiuretic Hormone (SIADH).
-
Safety Monitoring:
-
Serum Sodium: Close monitoring for changes in serum sodium concentration.
-
Adverse Events: Recording of all adverse events, with a particular focus on thirst and other aquaresis-related symptoms. One side effect of major concern that was monitored was the risk of variceal bleeding.
-
Conivaptan Safety Assessment Protocol
-
Study Design: Randomized, double-blind, placebo-controlled trials for both intravenous and oral formulations.
-
Patient Population: Hospitalized patients with euvolemic or hypervolemic hyponatremia.
-
Safety Monitoring:
-
Infusion Site Reactions: For the intravenous formulation, careful monitoring of the infusion site for reactions such as phlebitis, pain, and erythema was crucial. The infusion site was recommended to be changed every 24 hours.
-
Hemodynamics: Monitoring of blood pressure and for signs of hypotension or postural hypotension.
-
Serum Electrolytes: Regular monitoring of serum sodium and potassium levels.
-
Adverse Event Reporting: Comprehensive collection of all adverse events.
-
Mandatory Visualizations
V2 Receptor Antagonist Signaling Pathway
Caption: Mechanism of action of V2 receptor antagonists in the renal collecting duct.
General Experimental Workflow for V2 Receptor Antagonist Safety Assessment in Clinical Trials
Caption: A simplified workflow for safety assessment in V2 receptor antagonist clinical trials.
References
- 1. karger.com [karger.com]
- 2. drugs.com [drugs.com]
- 3. Vaprisol (Conivaptan Hcl Injection): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 4. Clinical trial: short-term effects of combination of satavaptan, a selective vasopressin V2 receptor antagonist, and diuretics on ascites in patients with cirrhosis without hyponatraemia--a randomized, double-blind, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of satavaptan, a selective vasopressin V(2) receptor antagonist, on ascites and serum sodium in cirrhosis with hyponatremia: a randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro Potency of Enuvaptan and Conivaptan
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed in vitro comparison of Enuvaptan and Conivaptan, two antagonists of the vasopressin receptor system. The following sections present a summary of their binding affinities, a detailed overview of the experimental protocols used to determine these potencies, and visualizations of the relevant biological pathways and experimental workflows.
Data Presentation: In Vitro Potency at Human Vasopressin Receptors
The following table summarizes the available in vitro potency data for this compound and Conivaptan against the human vasopressin V1a and V2 receptors. Potency is expressed in terms of the inhibition constant (Kᵢ), which represents the concentration of the antagonist required to occupy 50% of the receptors in a radioligand binding assay. A lower Kᵢ value indicates a higher binding affinity.
| Compound | Receptor Subtype | In Vitro Potency (Kᵢ, nM) | Receptor Selectivity |
| This compound (BAY2327949) | V1a | Data not publicly available | Potent and selective V1a antagonist |
| V2 | Data not publicly available | ||
| Conivaptan (YM-087) | V1a | 0.48[1][2] | Dual V1a/V2 antagonist[3][4][5] |
| V2 | 3.04 |
Note on Conivaptan Data: While the Kᵢ values of 0.48 nM (V1a) and 3.04 nM (V2) are cited, it is worth noting that another source has reported a tenfold higher affinity for the V2 receptor over the V1a receptor, a finding that is not consistent with these specific Kᵢ values.
Experimental Protocols: Radioligand Binding Assay
The in vitro potency of vasopressin receptor antagonists is typically determined using radioligand binding assays. The following protocol provides a generalized methodology for a competitive binding assay.
Objective: To determine the binding affinity (Kᵢ) of a test compound (e.g., this compound or Conivaptan) for the human V1a or V2 vasopressin receptor.
Materials:
-
Membrane Preparations: Cell membranes isolated from a cell line stably expressing the recombinant human V1a or V2 vasopressin receptor (e.g., Chinese Hamster Ovary (CHO) cells).
-
Radioligand: A radioactively labeled ligand that binds with high affinity and specificity to the target receptor. For example, [³H]-Arginine Vasopressin ([³H]-AVP).
-
Test Compound: Unlabeled antagonist (this compound or Conivaptan) at various concentrations.
-
Assay Buffer: A buffer solution to maintain optimal pH and ionic strength for receptor binding (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).
-
Wash Buffer: Ice-cold buffer to wash away unbound radioligand.
-
Filtration Apparatus: A device to separate the receptor-bound radioligand from the free radioligand (e.g., a 96-well harvester with glass fiber filters).
-
Scintillation Counter: An instrument to measure the radioactivity of the bound radioligand.
Procedure:
-
Incubation: In a multi-well plate, the receptor membrane preparation is incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.
-
Equilibrium: The mixture is incubated for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C) to allow the binding to reach equilibrium.
-
Separation: The incubation mixture is rapidly filtered through glass fiber filters. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.
-
Washing: The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The amount of bound radioligand is plotted against the concentration of the test compound. This generates a competition curve, from which the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.
Mandatory Visualizations
Signaling Pathways of Vasopressin Receptors
Caption: Signaling pathways of vasopressin V1a and V2 receptors.
Experimental Workflow: Radioligand Binding Assay
Caption: Generalized workflow for a radioligand binding assay.
References
- 1. Vasopressin Receptor (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. [Pharmacology of conivaptan hydrochloride (YM087), a novel vasopressin V1A/V2 receptor antagonist] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New topics in vasopressin receptors and approach to novel drugs: research and development of conivaptan hydrochloride (YM087), a drug for the treatment of hyponatremia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Conivaptan: Evidence supporting its therapeutic use in hyponatremia - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Meta-Analysis of Vasopressin Receptor Antagonists in Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of vasopressin receptor antagonists (VRAs) based on meta-analyses of clinical trial data. It is designed to offer an objective overview of their performance, supported by experimental data, to inform research and drug development in this area. The information is presented through structured data tables, detailed experimental protocols, and visual diagrams of key biological pathways and workflows.
Efficacy in the Treatment of Hyponatremia
Vasopressin receptor antagonists have demonstrated efficacy in correcting hyponatremia across multiple clinical trials. A systematic review and meta-analysis of 15 randomized controlled trials (RCTs) showed that VRAs significantly increase the rate of serum sodium normalization and the change from baseline serum sodium levels compared to placebo.[1] Another meta-analysis of 11 trials involving 1094 patients found that VRAs led to a net increase in serum sodium concentration of 3.3 mEq/L on day 1 and 4.2 mEq/L on day 2.[2] This effect was observed to be larger in patients with euvolemic hyponatremia.[2]
| Efficacy Endpoint | Vasopressin Receptor Antagonists | Placebo/Control | Relative Risk (RR) / Mean Difference (MD) | 95% Confidence Interval (CI) | Number of Trials | Citation |
| Serum Sodium Response Rate (Early: 3-7 days) | Varies | Varies | RR: 3.15 | 2.27 - 4.37 | 11 | [1] |
| Serum Sodium Response Rate (Late) | Varies | Varies | RR: 2.27 | 1.79 - 2.89 | 4 | [1] |
| Change in Serum Sodium (Early: 3-7 days) | Varies | Varies | MD: 5.27 mEq/L | 4.27 - 6.26 | 13 | |
| Change in Serum Sodium (Late) | Varies | Varies | MD: 3.49 mEq/L | 2.56 - 4.41 | 8 | |
| Net Increase in Serum Sodium (Day 1) | Varies | Varies | MD: 3.3 mEq/L | 2.7 - 3.8 | 11 | |
| Net Increase in Serum Sodium (Day 2) | Varies | Varies | MD: 4.2 mEq/L | 3.6 - 4.8 | - | |
| Net Increase in Effective Water Clearance (Day 1) | Varies | Varies | MD: 1,244 mL | 920 - 1,567 | - |
Efficacy in Patients with Heart Failure
In patients with heart failure, the benefits of vasopressin receptor antagonists appear to be more focused on fluid balance rather than mortality. A meta-analysis of 13 trials with 5,525 participants showed that VRAs did not improve all-cause or cardiovascular mortality. However, they did lead to a reduction in body weight and an increase in serum sodium levels. Another meta-analysis focusing on tolvaptan found similar results, with benefits in reducing body weight and improving dyspnea and edema, but no reduction in mortality.
| Efficacy Endpoint | Vasopressin Receptor Antagonists | Placebo | Relative Risk (RR) / Mean Difference (MD) | 95% Confidence Interval (CI) | Number of Trials | Citation |
| All-Cause Mortality | Varies | Varies | RR: 0.98 | 0.88 - 1.08 | - | |
| Cardiovascular Mortality | Varies | Varies | RR: 1.03 | 0.91 - 1.16 | - | |
| Change in Body Weight | Varies | Varies | MD: -0.83 kg | -1.10 to -0.55 | - | |
| Change in Serum Sodium | Varies | Varies | MD: 2.61 mmol/L | 1.88 - 3.35 | - | |
| Improvement in Dyspnea (Tolvaptan) | Varies | Varies | RR: 1.10 | 1.07 - 1.13 | - | |
| Improvement in Edema (Tolvaptan) | Varies | Varies | RR: 1.05 | 1.02 - 1.08 | - |
Safety Profile
The use of vasopressin receptor antagonists is associated with a higher incidence of certain adverse events, primarily related to their mechanism of action. Meta-analyses have shown an increased risk of overly rapid correction of serum sodium, though the rate of developing hypernatremia was not always significantly higher. Thirst is a common side effect. Importantly, no cases of osmotic demyelination syndrome were reported in the analyzed trials. In heart failure patients, VRAs were associated with a 14% increased risk of adverse events compared to placebo.
| Safety Endpoint | Vasopressin Receptor Antagonists | Placebo/Control | Relative Risk (RR) / Odds Ratio (OR) | 95% Confidence Interval (CI) | Number of Trials | Citation |
| Rapid Sodium Correction | Varies | Varies | RR: 2.52 | 1.26 - 5.08 | 8 | |
| Hypernatremia | Varies | Varies | RR: 2.21 | 0.61 - 7.96 | 5 | |
| Overly Rapid Correction of [Na+]serum | Varies | Varies | OR: 3.0 | <0.001 (p-value) | - | |
| Development of Hypernatremia | Varies | Varies | OR: 7.8 | <0.001 (p-value) | - | |
| Thirst Development | Varies | Varies | OR: 3.3 | <0.001 (p-value) | - | |
| Postural Hypotension | Varies | Varies | OR: 2.2 | 0.04 (p-value) | - | |
| Any Adverse Event (Heart Failure) | Varies | Varies | RR: 1.14 | 1.04 - 1.26 | - |
Experimental Protocols
The data presented in this guide are derived from systematic reviews and meta-analyses of randomized controlled trials (RCTs). The general methodology of these trials is as follows:
-
Study Design: The included studies were primarily double-blind, placebo-controlled RCTs.
-
Patient Population: The trials enrolled adult in- and outpatients with euvolemic or hypervolemic hyponatremia, or patients with heart failure. Hyponatremia was typically defined as a serum sodium level below a certain threshold (e.g., <135 mmol/L).
-
Intervention: Patients were randomized to receive a vasopressin receptor antagonist (such as tolvaptan, conivaptan, lixivaptan, or satavaptan) or a placebo. Dosing varied across the trials. Fluid restriction was sometimes applied in conjunction with the intervention.
-
Primary and Secondary Outcomes:
-
For Hyponatremia Trials: The primary outcome was often the response rate, defined as the normalization or significant increase in serum sodium levels at 3-7 days. Secondary outcomes included the change from baseline serum sodium, adverse events, rate of rapid sodium correction, and rate of hypernatremia.
-
For Heart Failure Trials: Primary outcomes typically included all-cause mortality and cardiovascular mortality or hospitalization for heart failure. Secondary outcomes included changes in body weight, serum sodium concentration, and clinical signs of congestion.
-
-
Statistical Analysis: Meta-analyses were conducted using random-effects models to pool data from the individual RCTs. Results were reported as relative risks (RR), odds ratios (OR), or weighted mean differences (WMD) with 95% confidence intervals (CI).
Signaling Pathways and Workflows
Vasopressin V2 Receptor Signaling Pathway
The primary mechanism of action of vasopressin receptor antagonists is the blockade of the V2 receptor in the renal collecting ducts. This prevents the binding of arginine vasopressin (AVP), leading to an increase in free water excretion (aquaresis) and a subsequent increase in serum sodium concentration. The signaling cascade initiated by AVP binding to the V2 receptor is depicted below.
Caption: Vasopressin V2 receptor signaling pathway and the inhibitory action of VRAs.
Clinical Trial Workflow for Vasopressin Receptor Antagonists
The following diagram illustrates a generalized workflow for a clinical trial evaluating the efficacy and safety of a vasopressin receptor antagonist.
Caption: Generalized workflow of a randomized controlled trial for a VRA.
References
Safety Operating Guide
Navigating the Final Frontier: A Guide to the Proper Disposal of Enuvaptan
For researchers, scientists, and drug development professionals, the lifecycle of an investigational compound like enuvaptan extends beyond the laboratory bench. Proper disposal is a critical final step, ensuring safety, environmental protection, and regulatory compliance. While specific disposal protocols for this compound are not publicly available, established guidelines for investigational and hazardous pharmaceutical waste provide a comprehensive framework. This guide synthesizes these best practices to offer a procedural roadmap for the safe and compliant disposal of this compound.
Core Principles of Investigational Drug Disposal
The disposal of any investigational drug, including this compound, is governed by a hierarchy of regulations and best practices. Key among these are the guidelines set forth by the Environmental Protection Agency (EPA) and the Resource Conservation and Recovery Act (RCRA).[1][2][3] For investigational compounds, the primary responsibility for providing disposal instructions lies with the sponsoring pharmaceutical company or manufacturer. In the absence of such directives, the following general procedures should be implemented.
Step-by-Step Disposal Protocol
The proper disposal of this compound, as with any investigational drug, involves a multi-step process that ensures the safety of personnel and the environment. This process begins with proper handling and concludes with documented destruction.
1. Personnel Training and Safety:
All personnel handling this compound waste must receive training on chemical waste management.[4] This training should cover the specific hazards associated with the compound, proper use of personal protective equipment (PPE), and emergency procedures.[2]
2. Waste Identification and Segregation:
The first crucial step is to determine if this compound is classified as a hazardous waste. This determination should be made by an environmental health and safety (EHS) professional. Regardless of its formal classification, it is prudent to handle all investigational compounds as potentially hazardous.
-
Hazardous vs. Non-Hazardous: An EHS specialist can help determine if the waste meets the criteria for hazardous waste under RCRA.
-
Segregation: this compound waste must be segregated from other laboratory waste streams to prevent accidental mixing and ensure proper disposal.
3. Containerization and Labeling:
Proper containment and labeling are essential for safe storage and transport.
-
Compatible Containers: Waste should be stored in containers that are compatible with the chemical properties of this compound. These containers should be durable and leak-proof.
-
Hazardous Waste Labeling: Each container must be clearly labeled as "Hazardous Waste." The label should include the chemical name ("this compound"), concentration, the name of the Principal Investigator (PI), and the laboratory location and contact information.
4. Storage and Accumulation:
Designated Satellite Accumulation Areas (SAAs) are required for the temporary storage of hazardous waste.
-
Secure Location: SAAs must be secure and located at or near the point of generation.
-
Secondary Containment: It is best practice to use secondary containment to prevent spills.
-
Weekly Inspections: Regular weekly inspections of the SAA are necessary to check for leaks or deterioration of containers.
5. Disposal and Destruction:
The final step is the safe and compliant destruction of the this compound waste.
-
Licensed Vendor: Disposal must be handled by a licensed hazardous waste vendor.
-
Incineration: The most common and recommended method for destroying pharmaceutical waste is incineration at a permitted facility.
-
Documentation: A complete record of the disposal process, including a certificate of destruction from the vendor, must be maintained.
Visualizing the Disposal Workflow
To provide a clear, at-a-glance understanding of the disposal process, the following diagram illustrates the key steps and decision points.
Caption: Workflow for the proper disposal of this compound waste.
Quantitative Data and Experimental Protocols
As this compound is an investigational compound, specific quantitative data regarding disposal, such as permissible concentration limits for non-hazardous disposal or detailed experimental protocols for degradation, are not publicly available. The disposal procedures outlined above are based on established best practices for chemical and pharmaceutical waste management. Researchers should always consult their institution's Environmental Health and Safety department for specific guidance and to ensure compliance with all applicable federal, state, and local regulations.
References
Essential Safety and Operational Guidance for Handling Enuvaptan
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of investigational compounds like Enuvaptan is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment.
This compound is a vasopressin receptor antagonist intended for laboratory research into renal and cardiovascular diseases.[1][2][3] It is supplied as a solid.[1] While a specific Safety Data Sheet (SDS) for this compound is not publicly available, safety protocols should be established based on best practices for handling potent pharmaceutical compounds and information available for structurally related molecules.
Personal Protective Equipment (PPE)
Consistent and correct use of Personal Protective Equipment is the primary defense against exposure. The following table summarizes the recommended PPE for handling this compound, based on general guidance for hazardous drugs.[4]
| PPE Category | Item | Specifications and Use |
| Hand Protection | Double Gloves | Wear two pairs of powder-free, chemical-resistant gloves (e.g., nitrile). Change the outer glove immediately if contaminated. |
| Body Protection | Laboratory Coat/Gown | A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs is required. |
| Eye Protection | Safety Goggles/Glasses | Wear chemical safety goggles or glasses to protect against splashes and dust. |
| Respiratory Protection | Respirator | Use a NIOSH-approved respirator (e.g., N95) when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of dust particles. |
| Foot Protection | Closed-toe Shoes | Always wear closed-toe shoes in the laboratory. |
Experimental Workflow for Handling this compound
The following diagram outlines the standard operational procedure for safely handling this compound from receipt to disposal. This workflow is designed to minimize exposure and ensure a controlled research environment.
Detailed Experimental Protocols
Preparation and Handling:
-
Don Personal Protective Equipment (PPE): Before handling this compound, put on all required PPE as detailed in the table above. This includes double gloves, a lab coat, and eye protection.
-
Prepare the Work Area: All handling of solid this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure. Ensure the work surface is clean and decontaminated.
-
Weighing: Carefully weigh the required amount of solid this compound in the fume hood. Use a dedicated spatula and weighing paper.
-
Dissolution: Dissolve the weighed compound in the appropriate solvent as dictated by the experimental protocol.
-
Experimentation: Carry out the experiment following the established protocol, ensuring all manipulations are performed in a manner that minimizes the generation of aerosols or dust.
Disposal Plan:
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
Solid Waste:
-
Unused this compound and any grossly contaminated items (e.g., weighing paper, contaminated gloves) should be collected in a clearly labeled, sealed container for hazardous chemical waste.
-
Follow your institution's guidelines for the disposal of chemical waste. This typically involves collection by an environmental health and safety (EHS) department for incineration.
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Do not dispose of solutions containing this compound down the drain.
-
-
Decontamination:
-
All surfaces and equipment that have come into contact with this compound should be thoroughly decontaminated. Consult with your institution's safety office for appropriate decontamination solutions.
-
Glassware should be decontaminated before being washed.
-
-
Disposal of Empty Containers:
-
Before disposing of the original container, ensure all personal and identifying information is removed or blacked out.
-
Empty containers should be managed as chemical waste according to your institution's procedures.
-
Emergency Procedures:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.
-
Inhalation: Move to fresh air. If symptoms occur, seek medical attention.
-
Ingestion: Clean the mouth with water and drink plenty of water afterward. Seek medical attention if you feel unwell.
This guidance is intended to provide a framework for the safe handling of this compound. Always consult your institution's specific safety protocols and, when available, the manufacturer's Safety Data Sheet (SDS).
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
